Product packaging for 3-(2-Methylpyrimidin-4-yl)aniline(Cat. No.:CAS No. 175201-90-8)

3-(2-Methylpyrimidin-4-yl)aniline

Cat. No.: B1333641
CAS No.: 175201-90-8
M. Wt: 185.22 g/mol
InChI Key: DMWKPJRZFGLSAX-UHFFFAOYSA-N
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Description

3-(2-Methylpyrimidin-4-yl)aniline is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B1333641 3-(2-Methylpyrimidin-4-yl)aniline CAS No. 175201-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWKPJRZFGLSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370709
Record name 3-(2-methylpyrimidin-4-yl)aniline
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-90-8
Record name 3-(2-Methyl-4-pyrimidinyl)benzenamine
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Record name 3-(2-methylpyrimidin-4-yl)aniline
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Foundational & Exploratory

Technical Guide: 3-(2-Methylpyrimidin-4-yl)aniline (CAS 175201-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methylpyrimidin-4-yl)aniline, with CAS number 175201-90-8, is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. While comprehensive data on the compound itself is limited in publicly accessible literature, its structural motif is of significant interest, primarily as an intermediate in the synthesis of potent kinase inhibitors for targeted cancer therapy. This guide synthesizes the available information on its properties, proposes a detailed synthetic protocol based on established chemical reactions, and discusses its application in the context of drug discovery and development. All quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Chemical and Physical Properties

Direct experimental data for many physical properties of this compound are not widely reported. The following table summarizes its basic chemical identifiers and known properties.[1][2][3]

PropertyValueSource(s)
CAS Number 175201-90-8[1]
Molecular Formula C₁₁H₁₁N₃[1][2]
Molecular Weight 185.23 g/mol [1][2]
Appearance Solid (typical for similar anilines)[3]
Purity ≥95% (as offered by suppliers)[3]
InChI Key DMWKPJRZFGLSAX-UHFFFAOYSA-N[3]

Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly detailed in readily available scientific literature. However, based on common synthetic strategies for analogous aryl-pyrimidine compounds, a plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of an arylboronic acid with a halopyrimidine.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the reaction of 3-aminophenylboronic acid with 4-chloro-2-methylpyrimidine .

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 3-Aminophenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) A->C Suzuki-Miyaura Coupling B 4-Chloro-2-methylpyrimidine B->C D This compound C->D

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3-Aminophenylboronic acid (1.0 equivalent)

  • 4-Chloro-2-methylpyrimidine (1.1 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-aminophenylboronic acid, 4-chloro-2-methylpyrimidine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G start Start prep Prepare Reactants & Reagents (Boronic acid, Halopyrimidine, Catalyst, Base, Solvents) start->prep end End reaction Set up Reaction under Inert Atmosphere Heat to Reflux (80-100°C) for 4-12h prep->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Cool, Dilute with Water Extract with Ethyl Acetate monitor->workup If complete wash Wash Organic Layer with Brine Dry over Na₂SO₄ workup->wash concentrate Filter and Concentrate (Rotary Evaporation) wash->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize characterize->end

Caption: Experimental workflow for the proposed synthesis and purification.

Applications in Drug Discovery

The primary utility of this compound is as a key intermediate in the synthesis of kinase inhibitors. The aniline-pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to effectively bind to the ATP-binding pocket of various protein kinases.

Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that block the activity of these kinases are a major class of targeted therapies. The 2-aminopyrimidine core, which can be formed from intermediates like this compound, is a common feature in many approved and investigational kinase inhibitors, including those targeting:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • c-Met

The aniline portion of the molecule provides a versatile point for chemical modification, allowing chemists to introduce various substituents to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Generalized Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK) and the point of inhibition by a drug molecule derived from a this compound scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P1 Substrate Protein RTK->P1 Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates ATP ATP ATP->RTK Provides Phosphate Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RTK Blocks ATP Binding Site P1_P Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., RAS-MAPK) P1_P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Generalized RTK signaling pathway and point of inhibition.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

A full Safety Data Sheet (SDS) should be consulted before use.[4]

Conclusion

This compound is a valuable, though not extensively characterized, chemical intermediate. Its significance lies in its utility as a scaffold for the synthesis of sophisticated molecules, particularly in the field of oncology drug discovery. The aniline-pyrimidine core structure is a proven pharmacophore for kinase inhibition. This guide provides a foundational understanding of its properties and a practical, albeit proposed, framework for its synthesis, enabling researchers to leverage this compound in the development of novel therapeutic agents. Further experimental characterization of this molecule is warranted to fully elucidate its physicochemical properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylpyrimidin-4-yl)aniline is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₁N₃. Its structure, featuring a substituted aniline ring linked to a 2-methylpyrimidine moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of this molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and ultimately its efficacy and safety as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known and predicted characteristics.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 175201-90-8
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Melting Point Not Experimentally DeterminedPrediction based on similar structures suggests a solid at room temperature.
Boiling Point Not Experimentally DeterminedHigh boiling point expected due to aromatic nature and potential for hydrogen bonding.
**A

3-(2-Methylpyrimidin-4-yl)aniline molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the molecular structure and conformation of 3-(2-Methylpyrimidin-4-yl)aniline, tailored for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of this compound, a heterocyclic aromatic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules and computational chemistry methodologies to provide a comprehensive overview. The guide covers the molecule's structural identification, predicted physicochemical properties, conformational analysis based on theoretical calculations, and expected spectroscopic signatures. Detailed experimental and computational protocols are provided to serve as a framework for further research and characterization of this and similar compounds.

Introduction

This compound is a biaryl amine featuring a pyrimidine ring linked to an aniline moiety. This structural motif is of significant interest in drug discovery, as the pyrimidine and aniline components can engage in various interactions with biological targets. The 2-methyl group on the pyrimidine ring and the meta-amino group on the phenyl ring influence the molecule's overall geometry, electronic properties, and potential for intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational flexibility is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Molecular Structure and Identification

The core structure of this compound consists of a 2-methylpyrimidine ring connected to a phenyl ring at the 4-position of the pyrimidine and the 3-position of the aniline.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 175201-90-8[1]
Molecular Formula C₁₁H₁₁N₃[1]
Molecular Weight 185.23 g/mol [1]
SMILES Cc1ncc(nc1)c2cccc(c2)NN/A
InChI InChI=1S/C11H11N3/c1-8-13-7-6-11(14-8)9-4-2-3-10(12)5-9/h2-7H,12H2,1H3N/A

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
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// Define nodes for atoms N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="-0.5,0.6!"]; N3 [label="N", pos="-0.5,-0.6!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="1.5,-0.6!"]; C6 [label="C", pos="1.5,0.6!"]; C_Me [label="C", pos="-1.6,1.2!"]; H_Me1 [label="H", pos="-2.0,1.8!"]; H_Me2 [label="H", pos="-2.2,0.8!"]; H_Me3 [label="H", pos="-1.4,1.8!"]; H5[label="H", pos="2.3,-1.0!"]; H6[label="H", pos="2.3,1.0!"]; C1_ph [label="C", pos="0.5,-2.6!"]; C2_ph [label="C", pos="-0.5,-3.4!"]; C3_ph [label="C", pos="-0.5,-4.8!"]; C4_ph [label="C", pos="0.5,-5.6!"]; C5_ph [label="C", pos="1.5,-4.8!"]; C6_ph [label="C", pos="1.5,-3.4!"]; H2_ph [label="H", pos="-1.3,-2.9!"]; H4_ph [label="H", pos="0.5,-6.4!"]; H5_ph [label="H", pos="2.3,-5.3!"]; H6_ph [label="H", pos="2.3,-2.9!"]; N_amine [label="N", pos="-1.6,-5.6!"]; H_N1 [label="H", pos="-2.2,-5.2!"]; H_N2 [label="H", pos="-1.8,-6.4!"];

// Define bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- N3; N3 -- C2; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C5 -- H5; C6 -- H6; C4 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C2_ph -- H2_ph; C4_ph -- H4_ph; C5_ph -- H5_ph; C6_ph -- H6_ph; C3_ph -- N_amine; N_amine -- H_N1; N_amine -- H_N2;

// Double bonds edge [style=double]; N1 -- C6; C5 -- C4; N3 -- C2; C1_ph -- C2_ph; C3_ph -- C4_ph; C5_ph -- C6_ph; }

Figure 1: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
LogP 2.1XLogP3
Topological Polar Surface Area (TPSA) 51.8 ŲCactvs
Hydrogen Bond Donors 1Cactvs
Hydrogen Bond Acceptors 3Cactvs
Rotatable Bonds 1Cactvs

Note: These values are computationally predicted and have not been experimentally verified.

Molecular Conformation

The conformation of this compound is primarily defined by the dihedral angle between the pyrimidine and aniline rings. This rotation around the C4-C1' single bond determines the relative orientation of the two aromatic systems and is influenced by steric hindrance and electronic effects.

Conformational Analysis via Computational Chemistry

Due to the absence of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations are the preferred method for predicting its low-energy conformations. A relaxed dihedral scan can be performed to map the potential energy surface as a function of the inter-ring dihedral angle.

For analogous biaryl systems, the lowest energy conformation is typically non-planar, with a dihedral angle ranging from 20° to 50°. This twist minimizes steric repulsion between the ortho hydrogens of the two rings while maintaining a degree of π-conjugation. For this compound, a similar twisted conformation is expected to be the most stable.

Table 3: Predicted Conformational Data (Illustrative)

ParameterPredicted ValueSignificance
Dihedral Angle (N3-C4-C1'-C6') 30-40°Represents the twist between the pyrimidine and aniline rings.
C4-C1' Bond Length ~1.48 ÅTypical sp²-sp² carbon-carbon single bond length.

Note: These values are illustrative and based on DFT calculations of similar biaryl compounds. Specific values for the title compound would require dedicated computational studies.[2][3][4]

Experimental Protocol: Computational Conformational Analysis

The following protocol outlines a standard procedure for the computational analysis of this compound's conformation.

G cluster_0 Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Relaxed Dihedral Scan (C-C bond between rings) B->D E 5. Analyze Potential Energy Surface D->E F 6. Identify Low-Energy Conformers E->F

Figure 2: Workflow for computational conformational analysis.

Protocol Details:

  • Software: Gaussian, ORCA, or similar computational chemistry software.

  • Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.

  • Functional and Basis Set: A common choice is the B3LYP functional with a 6-31G* basis set for initial geometry optimization and dihedral scans.[2][3] For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used for single-point energy calculations on the optimized geometries.[3]

  • Procedure:

    • An initial 3D structure of this compound is constructed.

    • A full geometry optimization is performed to find a local minimum on the potential energy surface.

    • A frequency calculation is then carried out to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • A relaxed potential energy scan is performed by systematically varying the dihedral angle between the pyrimidine and aniline rings (e.g., in 10° or 15° increments from 0° to 180°), allowing all other geometric parameters to relax at each step.

    • The resulting energy profile is plotted to identify the global and local energy minima, which correspond to the most stable conformations.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would provide detailed information about its chemical environment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H5 ~7.3~120
Pyrimidine-H6 ~8.7~157
Methyl-H ~2.6~25
Aniline-H2' ~7.5~115
Aniline-H4' ~6.8~118
Aniline-H5' ~7.2~130
Aniline-H6' ~7.4~114
Amine-H ~3.8 (broad)N/A

Note: These are estimated chemical shifts based on data from similar pyrimidine and aniline derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 5: Predicted IR Absorption Bands (Illustrative)

Wavenumber (cm⁻¹)Vibration
3450-3300 N-H stretching (amine)
3100-3000 Aromatic C-H stretching
2950-2850 Aliphatic C-H stretching (methyl)
1620-1580 C=N and C=C stretching (aromatic rings)
1620-1560 N-H bending (amine)
1370-1350 C-N stretching

Note: These are expected ranges for the principal IR absorption bands.

Experimental Protocol: Spectroscopic Analysis

The following outlines standard protocols for acquiring NMR and IR spectra.

G cluster_0 Spectroscopic Analysis Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Acquire 1H and 13C NMR Spectra A->B E Analyze and Assign Spectral Data B->E C Prepare KBr Pellet or Thin Film D Acquire FTIR Spectrum C->D D->E

Figure 3: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Synthesis

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of C-C bonds between aromatic rings.

Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of 4-chloro-2-methylpyrimidine with 3-aminophenylboronic acid or its corresponding ester.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of this compound.

G cluster_0 Suzuki Coupling Workflow A 1. Combine Aryl Halide, Boronic Acid, Base, and Catalyst B 2. Add Degassed Solvent A->B C 3. Heat Reaction Mixture under Inert Atmosphere B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Aqueous Workup and Extraction D->E F 6. Purification (e.g., Column Chromatography) E->F

Figure 4: General workflow for Suzuki-Miyaura coupling.

Protocol Details:

  • Reagents and Materials: 4-chloro-2-methylpyrimidine, 3-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene).[1][5]

  • Procedure:

    • To a reaction vessel, add 4-chloro-2-methylpyrimidine (1.0 eq), 3-aminophenylboronic acid (1.1-1.5 eq), the base (2-3 eq), and the palladium catalyst (1-5 mol%).

    • The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

    • Degassed solvent is added via syringe.

    • The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data is limited, a combination of data from analogous structures and established computational and experimental protocols allows for a detailed characterization of this molecule. The provided information serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation and utilization of this compound in the design of novel bioactive molecules.

References

A Technical Guide to Determining the Solubility of 3-(2-Methylpyrimidin-4-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing quantitative solubility data for 3-(2-Methylpyrimidin-4-yl)aniline is limited. This document serves as a comprehensive technical guide outlining a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this compound. The methodologies provided are based on established, reliable techniques for characterizing the solubility of solid organic compounds.

Introduction

This compound, a heterocyclic aromatic amine, is a molecule of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical physicochemical parameter that influences its utility in chemical synthesis, formulation development, purification processes, and biological assays. A well-defined solubility profile is essential for designing efficient reaction conditions, developing stable formulations, and ensuring reliable outcomes in preclinical studies. This guide provides a detailed experimental protocol for determining the thermodynamic solubility of this compound in a range of common laboratory solvents.

Data Presentation Framework

To ensure systematic data collection and easy comparison, experimental results should be recorded in a structured format. The following table provides a template for summarizing the quantitative solubility data for this compound. Solvents are categorized by their polarity and functional groups to provide a comprehensive understanding of the solute-solvent interactions.

Table 1: Solubility Data Template for this compound

Solvent NameSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Molar Mass ( g/mol )
Protic Solvents 185.23
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
1-ButanolPolar Protic25
WaterPolar Protic25
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)Dipolar Aprotic25
N,N-Dimethylformamide (DMF)Dipolar Aprotic25
Acetonitrile (ACN)Dipolar Aprotic25
AcetoneDipolar Aprotic25
Ethyl AcetateDipolar Aprotic25
Tetrahydrofuran (THF)Dipolar Aprotic25
Nonpolar Solvents
TolueneNonpolar25
HexaneNonpolar25
Dichloromethane (DCM)Nonpolar25
ChloroformNonpolar25

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][2] This method involves creating a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then accurately measured, typically using High-Performance Liquid Chromatography (HPLC).[3][4]

Materials and Equipment
  • Compound: this compound (solid, high purity)

  • Solvents: Selected organic solvents (HPLC grade or equivalent)

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Constant temperature shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains visible at the end of the experiment is crucial.[1]

  • Using a calibrated pipette, add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Prepare a separate vial for each solvent to be tested. It is recommended to prepare each in duplicate or triplicate for reproducibility.[5]

Step 2: Equilibration

  • Place the vials in a constant temperature shaker set to a standard temperature, typically 25 °C.

  • Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is common for thermodynamic solubility determination.[6] The goal is to allow the concentration of the dissolved solute to reach a constant, maximum value.

Step 3: Phase Separation

  • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

  • To ensure complete removal of undissolved particles, centrifuge the vials at high speed.

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.[4] This step is critical to prevent any solid particles from being included in the final analysis, which would lead to an overestimation of solubility.[7]

Step 4: Quantification by HPLC-UV

  • Method Development: Develop a suitable reverse-phase HPLC-UV method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and a UV detection wavelength where the compound exhibits strong absorbance.

  • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (often the mobile phase) at known concentrations (e.g., from 1 µg/mL to 100 µg/mL).[8] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should exhibit good linearity (R² > 0.99).

  • Sample Analysis:

    • Accurately dilute the filtered supernatant (from Step 3) with the same solvent used for the calibration standards. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[4]

  • Calculation: Calculate the original solubility (S) in the organic solvent using the following formula, accounting for the dilution factor:

    S (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated below.

Solubility_Workflow Figure 1. Experimental Workflow for Solubility Determination prep 1. Prepare Slurry (Excess solid in known solvent volume) equil 2. Equilibrate (Shake at constant temperature, 24-72h) prep->equil separate 3. Separate Phases (Centrifuge and/or stand) equil->separate filter 4. Filter Supernatant (0.22 or 0.45 µm Syringe Filter) separate->filter dilute 5. Dilute Sample (Bring into calibration range) filter->dilute hplc 6. Quantify via HPLC-UV (Analyze vs. Calibration Curve) dilute->hplc calc 7. Calculate Solubility (Account for dilution) hplc->calc

Caption: Figure 1. Experimental Workflow for Solubility Determination.

References

Spectroscopic and Structural Elucidation of 3-(2-Methylpyrimidin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the key pharmaceutical intermediate, 3-(2-Methylpyrimidin-4-yl)aniline. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted spectroscopic data based on its chemical structure, alongside established principles of NMR, IR, and Mass Spectrometry. Detailed, standardized experimental protocols are provided to facilitate the acquisition and analysis of this data in a laboratory setting.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₁₁N₃ Molecular Weight: 185.23 g/mol CAS Number: 175201-90-8

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the expected Fourier-Transform Infrared (FT-IR) absorption bands for this compound. These predictions are based on the analysis of its constituent functional groups—an aniline ring and a 2-methylpyrimidine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.60d1HPyrimidine H-6
~7.80d1HPyrimidine H-5
~7.40 - 7.20m3HAniline Ar-H
~6.80m1HAniline Ar-H
~3.80s (br)2H-NH₂
~2.70s3H-CH₃
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~168.0Pyrimidine C-2
~164.0Pyrimidine C-4
~157.0Pyrimidine C-6
~147.0Aniline C-1
~138.0Aniline C-3
~130.0Aniline C-5
~120.0Aniline C-6
~118.0Aniline C-4
~115.0Aniline C-2
~110.0Pyrimidine C-5
~25.0-CH₃
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching of -CH₃
1620 - 1580StrongN-H bending (scissoring) of -NH₂ and C=C stretching (aromatic)
1580 - 1450Medium-StrongC=N and C=C stretching (pyrimidine and aniline rings)
1350 - 1250StrongAromatic C-N stretching
~800 - 700StrongAromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to its molecular weight.

Expected Fragmentation Pattern: The fragmentation of aromatic amines is a key indicator in mass spectrometry.[1] The molecular ion of an aromatic amine is typically intense.[2] Common fragmentation pathways for pyrimidine derivatives have also been studied and can involve the loss of small molecules.[3][4][5] For this compound, the primary fragmentation is anticipated to involve:

  • Loss of HCN: A common fragmentation pathway for pyrimidine rings, leading to a fragment at m/z 158.

  • Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 170.

  • Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the aniline (m/z 92) and methylpyrimidine (m/z 93) cations.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the this compound sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.[7]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is typically used. The sample is heated to ensure it is in the gas phase.[8][9]

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

  • Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic analysis and characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Provides structural details and connectivity IR FT-IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry (EI) Purification->MS Determines molecular weight and fragmentation Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Guide to Theoretical and Computational Analysis of 3-(2-Methylpyrimidin-4-yl)aniline and Related Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylpyrimidin-4-yl)aniline is a member of the aminopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry. While specific theoretical and computational research on this particular molecule is not extensively available in public literature, this guide will provide an in-depth overview of the common and powerful computational methodologies applied to the broader class of aminopyrimidine derivatives. These techniques are crucial in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and optimizing lead compounds.

Aminopyrimidine derivatives are recognized for their diverse biological activities, including their roles as kinase inhibitors in cancer therapy, antifungal agents, and β-glucuronidase inhibitors. [1][2][3][4]Computational studies, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are instrumental in elucidating the structure-activity relationships (SAR) that govern their therapeutic potential. [5][6]This guide will detail the theoretical basis of these methods, present data in a structured format, provide standardized computational protocols, and visualize key workflows.

Computational Methodologies in the Study of Aminopyrimidine Derivatives

The exploration of aminopyrimidine derivatives in drug discovery heavily relies on a suite of computational tools to predict their behavior and interactions at a molecular level. These in silico methods offer a cost-effective and time-efficient way to screen large numbers of compounds and prioritize them for synthesis and further experimental testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an aminopyrimidine derivative) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. [5]The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. This information is invaluable for understanding the structural basis of inhibition and for designing more potent and selective inhibitors.

Key aspects of molecular docking studies on aminopyrimidine derivatives include:

  • Binding Affinity Prediction: Docking algorithms calculate a scoring function to estimate the binding affinity, often represented as a docking score or binding energy (e.g., in kcal/mol). [1][5]Lower scores generally indicate a more favorable binding interaction.

  • Interaction Analysis: The results of a docking simulation reveal specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for the stability of the ligand-protein complex. [1]* Target Identification: Docking can be used to screen a library of compounds against a known protein target to identify potential hits. For instance, aminopyrimidine derivatives have been docked against targets like dihydrofolate reductase from Candida albicans and various kinases involved in cancer, such as AXL kinase and EGFR. [1][3][5]

ADMET Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. ADMET prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule. This early-stage assessment helps to identify compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity.

Commonly predicted ADMET properties for aminopyrimidine derivatives include:

  • Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess how well the compound is absorbed into the bloodstream.

  • Distribution: Properties such as plasma protein binding and blood-brain barrier penetration are evaluated to understand how the compound is distributed throughout thebody.

  • Metabolism: Prediction of interactions with cytochrome P450 enzymes helps to identify potential drug-drug interactions and metabolic liabilities.

  • Excretion: The route and rate of elimination of the compound from the body are estimated.

  • Toxicity: A range of toxicological endpoints can be predicted, including carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

Data Presentation: A Comparative Overview

To facilitate the comparison of different aminopyrimidine derivatives, the quantitative data from computational studies are typically summarized in tables. Below are examples of how such data would be presented.

Table 1: Example Molecular Docking Results for Aminopyrimidine Derivatives against AXL Kinase

Compound IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Compound A-10.5-75.2MET565, LYS587, ASP6322
Compound B-9.8-71.8MET565, GLU545, TYR6121
Compound C-9.2-68.4LEU521, MET565, LYS5871
Compound D-8.5-62.1ASP632, TYR6120

Table 2: Example Predicted ADMET Properties for Selected Aminopyrimidine Derivatives

Compound IDOral Bioavailability (%)Blood-Brain Barrier PenetrationhERG InhibitionAmes Mutagenicity
Compound AHighLowNon-inhibitorNon-mutagenic
Compound BHighLowNon-inhibitorNon-mutagenic
Compound CMediumMediumInhibitorNon-mutagenic
Compound DHighHighNon-inhibitorMutagenic

Experimental Protocols: A Standardized Computational Workflow

This section provides a detailed methodology for a typical molecular docking study, as would be applied to a series of aminopyrimidine derivatives.

Protocol for Molecular Docking
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a public database like the Protein Data Bank (PDB).

    • The protein structure is pre-processed to remove water molecules, add hydrogen atoms, and assign correct bond orders and charges.

    • The protein is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the aminopyrimidine derivatives are drawn using a chemical drawing software.

    • The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS).

    • Proper ionization states and tautomers are generated for physiological pH.

  • Grid Generation:

    • The binding site on the target protein is identified, either from the co-crystallized ligand in the PDB structure or using a binding site prediction algorithm.

    • A grid box is defined around the binding site, encompassing the volume where the ligand is expected to bind.

  • Molecular Docking Simulation:

    • The prepared ligands are docked into the defined grid box of the prepared protein using a docking program (e.g., Glide, AutoDock).

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

    • The poses are scored based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The docking poses are ranked based on their docking scores.

    • The top-ranked poses are visually inspected to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.

    • The results are compared with known inhibitors or experimental data, if available, to validate the docking protocol.

Visualizations of Computational Workflows and Concepts

Diagrams are essential for illustrating the logical flow of computational experiments and the relationships between different concepts. The following diagrams are generated using the DOT language and adhere to the specified style guidelines.

Molecular_Docking_Workflow start Start: Define Research Question protein_prep 1. Protein Preparation (from PDB) start->protein_prep ligand_prep 2. Ligand Preparation (Aminopyrimidine Derivatives) start->ligand_prep grid_gen 3. Grid Generation (Define Binding Site) protein_prep->grid_gen docking 4. Molecular Docking Simulation ligand_prep->docking grid_gen->docking analysis 5. Results Analysis (Scores & Interactions) docking->analysis sar Structure-Activity Relationship (SAR) Insights analysis->sar end End: Prioritize Compounds for Synthesis sar->end ADMET_Prediction_Flow input Input: 2D Structure of Aminopyrimidine Derivative model Computational ADMET Model (e.g., QSAR-based) input->model output Output: Predicted Properties model->output absorption Absorption (e.g., Caco-2) output->absorption distribution Distribution (e.g., BBB penetration) output->distribution metabolism Metabolism (e.g., CYP inhibition) output->metabolism excretion Excretion output->excretion toxicity Toxicity (e.g., hERG, Mutagenicity) output->toxicity SAR_Logic_Diagram compounds Series of Aminopyrimidine Derivatives (Analogs) comp_calc Computational Analysis (Docking, ADMET) compounds->comp_calc data Quantitative Data (Scores, Properties) comp_calc->data sar Identify Structure-Activity Relationship (SAR) data->sar design Rational Design of New, Improved Analogs sar->design design->compounds Iterative Improvement

References

The Anilinopyrimidine Core: A Cornerstone in Modern Kinase Inhibitor Discovery—A Technical Guide Centered on 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anilinopyrimidine scaffold represents a "privileged" structural motif in medicinal chemistry, forming the backbone of numerous clinically significant kinase inhibitors. This technical guide explores the discovery, synthesis, and application of this crucial pharmacophore, with a specific focus on the representative building block, 3-(2-Methylpyrimidin-4-yl)aniline . While the individual history of this specific intermediate is not extensively documented, its importance is inferred from its role in the broader narrative of the development of anilinopyrimidine-based therapeutics. This document provides a comprehensive overview of the synthetic routes to access such compounds, their mechanism of action in kinase inhibition, and quantitative data on the biological activity of derivatives. Detailed experimental protocols and visual diagrams of synthetic workflows and signaling pathways are included to support researchers in the design and synthesis of novel therapeutic agents.

Introduction: The Rise of the Anilinopyrimidine Scaffold

The field of oncology has been revolutionized by the development of targeted therapies, particularly small molecule kinase inhibitors. Within this class of drugs, compounds featuring the anilinopyrimidine core have emerged as a highly successful and versatile group.[1][2] This scaffold's utility stems from its ability to mimic the adenine portion of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of protein kinases.[3] The aniline moiety provides a vector for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4]

The subject of this guide, This compound , is a heterocyclic aromatic amine that embodies the key features of this structural class. While not a therapeutic agent in itself, it serves as a critical intermediate in the synthesis of more complex and biologically active molecules.[4] Its discovery and history are intrinsically linked to the broader effort in drug discovery to synthesize and screen libraries of anilinopyrimidine derivatives for kinase inhibitory activity.[5][6]

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs typically involves the coupling of a pyrimidine core with an aniline derivative. Several robust synthetic methods can be employed to achieve this, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.

General Synthetic Approach: Suzuki Coupling

A common and versatile method for the formation of the C-C bond between the pyrimidine and aniline rings is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyrimidine with a phenylboronic acid derivative.

Experimental Protocol: A Plausible Suzuki Coupling Route

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-2-methylpyrimidine (1.0 eq.), 3-aminophenylboronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1), and a base such as sodium carbonate (2.0 eq.).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (approximately 90-100 °C) for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

dot

Synthesis_Workflow General Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_product Product cluster_purification Purification pyrimidine 4-chloro-2-methylpyrimidine reaction Pd(PPh₃)₄, Na₂CO₃ Dioxane/Water, Reflux pyrimidine->reaction aniline 3-aminophenylboronic acid aniline->reaction product This compound reaction->product purification Column Chromatography product->purification

Caption: Synthetic workflow for this compound via Suzuki coupling.

Role in Kinase Inhibition and Signaling Pathways

The anilinopyrimidine scaffold is a cornerstone in the design of Type I kinase inhibitors, which bind to the active conformation of the kinase at the ATP-binding site. The pyrimidine ring typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The aniline portion extends into the active site, where substitutions can be made to enhance interactions with other residues and improve selectivity.

Mechanism of Action

Kinase inhibitors based on the anilinopyrimidine framework, which could be synthesized from this compound, function by competitively inhibiting the binding of ATP to the kinase's active site. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of signaling cascades that are often hyperactive in cancer cells.

dot

Kinase_Inhibition_Pathway General Mechanism of Anilinopyrimidine-Based Kinase Inhibitors RTK Receptor Tyrosine Kinase (RTK) ATP_Site ATP-Binding Site Substrate Substrate Protein ATP_Site->Substrate Phosphorylates Blocked_Signal Signaling Blocked ATP_Site->Blocked_Signal Inhibition Anilino_Inhibitor Anilinopyrimidine Inhibitor Anilino_Inhibitor->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds Phospho_Substrate Phosphorylated Substrate Downstream_Signal Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream_Signal Activates

Caption: Competitive inhibition of ATP binding by anilinopyrimidine-based inhibitors.

Biological Activity of Anilinopyrimidine Derivatives

While this compound itself is not expected to have significant biological activity, it is a precursor to potent kinase inhibitors. The anilinopyrimidine scaffold has been successfully employed to develop inhibitors for a variety of kinases implicated in cancer and other diseases.

Compound Class Target Kinase(s) Reported IC₅₀ (nM) Therapeutic Area
Anilinopyrimidine Derivativesc-Met, VEGFR-28.8 - 16Oncology
2-Substituted Aniline PyrimidinesMer, c-Met6.4 - 26.1Oncology
2-Anilinopyrazolo[1,5-a]pyrimidinesc-SrcPotent InhibitionIschemic Stroke
Anilinopyrimidine DerivativesCDK7, CDK8, CDK959 - 716Oncology
Pyrimidine-based DerivativesAurora A< 200Oncology

Note: IC₅₀ values are representative and can vary based on the specific derivative and assay conditions.[1][5][7][8][9]

Conclusion and Future Directions

The anilinopyrimidine core, exemplified by intermediates such as this compound, remains a highly valuable scaffold in the ongoing quest for novel and effective kinase inhibitors. Its synthetic accessibility and the rich structure-activity relationship data available for its derivatives provide a solid foundation for the rational design of next-generation targeted therapies. Future research will likely focus on the development of more selective inhibitors, the exploration of novel substitution patterns to overcome drug resistance, and the application of this versatile scaffold to a broader range of kinase targets. This continued exploration will undoubtedly lead to the discovery of new and improved treatments for cancer and other diseases driven by aberrant kinase signaling.

References

An In-depth Technical Guide to the Potential Biological Targets of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the potential biological targets of 3-(2-Methylpyrimidin-4-yl)aniline. Direct biological profiling of this specific compound is not extensively available in public literature, as it is primarily recognized as a key synthetic intermediate. However, its core structure, the anilinopyrimidine scaffold, is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. This guide will explore the potential biological targets by examining the known activities of structurally related anilinopyrimidine derivatives, providing quantitative data, detailed experimental protocols for kinase inhibition assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds containing the anilinopyrimidine core.

Introduction: The Anilinopyrimidine Scaffold

The compound this compound belongs to the anilinopyrimidine class of molecules. This structural motif is of significant interest in drug discovery due to its ability to mimic the adenine component of ATP, allowing it to bind to the ATP-binding pocket of protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4]

The anilinopyrimidine scaffold serves as the foundation for numerous approved and investigational kinase inhibitors.[5] These inhibitors typically function as ATP-competitive inhibitors, blocking the phosphorylation of substrate proteins and thereby interrupting downstream signaling pathways.[6] The versatility of the anilinopyrimidine core allows for extensive chemical modification to achieve potency and selectivity against specific kinases.

Potential Biological Targets: Kinase Families

Based on the extensive literature on anilinopyrimidine derivatives, the primary potential biological targets for this compound are protein kinases. Several key kinase families have been identified as being susceptible to inhibition by compounds containing this scaffold.

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[7] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[8] Several anilinopyrimidine-based EGFR inhibitors have been developed and are in clinical use.[9] These inhibitors have shown efficacy against both wild-type and mutant forms of EGFR.[7]

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Inhibition of VEGFR signaling is a well-established anti-cancer strategy. The anilinopyrimidine scaffold has been successfully employed to develop potent dual inhibitors of VEGFR-2 and other kinases like c-Met.[11][12]

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[13] Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Anilinopyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK7, CDK8, and CDK9, demonstrating anti-proliferative effects in cancer cell lines.[6][13]

Quantitative Data for Anilinopyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative anilinopyrimidine derivatives against their respective kinase targets. It is important to note that these are examples from the literature and do not represent data for this compound itself.

Table 1: Inhibitory Activity of Anilinopyrimidine Derivatives against Receptor Tyrosine Kinases

Compound ClassTarget Kinase(s)IC50 (nM)Reference
Anilinopyrimidine NaphthamideVEGFR-20.5[14]
Anilinopyrimidinec-Met8.8[12]
AnilinopyrimidineVEGFR-216[12]
PyrrolopyrimidineEGFRL858R/T790M0.18[7]
PyrrolopyrimidineEGFRWT7.68[7]

Table 2: Inhibitory Activity of Anilinopyrimidine Derivatives against Cyclin-Dependent Kinases

Compound IDTarget KinaseIC50 (µM)Reference
5fCDK70.479[13]
5dCDK80.716[13]
5bCDK90.059[13]
FlavopiridolCDK10.03[15]
FlavopiridolCDK20.17[15]
FlavopiridolCDK40.1[15]
FlavopiridolCDK90.01[15]
RoscovitineCDK2-[6]
RoscovitineCDK50.16[6]
RoscovitineCDK7-[6]
RoscovitineCDK9-[6]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize kinase inhibitors.

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., anilinopyrimidine derivative)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, phosphospecific antibody)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase, substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution, heat inactivation).

  • Detection: Measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target of anilinopyrimidine inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Anilinopyrimidine Anilinopyrimidine Inhibitor Anilinopyrimidine->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of anilinopyrimidine-based drugs.

The following diagram outlines a general workflow for the preclinical evaluation of a potential kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound as intermediate) HTS High-Throughput Screening (Primary Kinase Panel) Compound_Synthesis->HTS IC50 IC50 Determination (Lead Kinase Targets) HTS->IC50 Selectivity Kinase Selectivity Profiling (Broad Kinase Panel) IC50->Selectivity MoA Mechanism of Action Studies (e.g., ATP Competition) Selectivity->MoA Proliferation_Assay Cell Proliferation Assays (Cancer Cell Lines) MoA->Proliferation_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Kinase) Proliferation_Assay->Target_Engagement PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Target_Engagement->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: General workflow for the preclinical development of a kinase inhibitor.

Conclusion

While this compound itself is not extensively characterized as a biologically active agent, its anilinopyrimidine core is a highly valuable scaffold for the design of potent and selective kinase inhibitors. The potential biological targets for derivatives of this compound are primarily protein kinases, including EGFR, VEGFR, and CDKs, which are implicated in the pathogenesis of cancer. This guide provides a foundation for researchers to understand the therapeutic potential of this chemical class and offers standardized methodologies for the evaluation of novel anilinopyrimidine-based compounds. Further derivatization and biological screening of this compound are warranted to explore its potential as a lead structure for the development of new kinase inhibitors.

References

Preliminary In-Vitro Screening of 3-(2-Methylpyrimidin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in-vitro screening of the novel compound, 3-(2-Methylpyrimidin-4-yl)aniline. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed experimental protocols for a panel of in-vitro assays to assess the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound. Representative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[2][3] The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets. The compound this compound, which incorporates a substituted aniline moiety, presents a promising candidate for drug discovery. This guide details a systematic approach to its initial in-vitro evaluation.

In-Vitro Screening Protocols

A multi-faceted in-vitro screening approach is proposed to elucidate the potential therapeutic applications of this compound. The following assays are recommended for a comprehensive preliminary evaluation.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It measures the metabolic activity of cells, which is indicative of their viability.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma, SH-SY5Y - neuroblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the media is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Hypothetical Cytotoxicity Data:

Cell LineIC50 (µM) of this compound
A549 (Lung Carcinoma)24.1[4]
HepG2 (Hepatocellular Carcinoma)> 100
SH-SY5Y (Neuroblastoma)14.8[4]
Anti-inflammatory Activity Screening

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][5]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The assay is performed in a 96-well plate format. The test compound, this compound, is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorometric detection kit.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 values for COX-1 and COX-2 are determined. A higher selectivity for COX-2 is generally desirable to minimize gastrointestinal side effects.[1]

Hypothetical COX Inhibition Data:

EnzymeIC50 (µM) of this compound
COX-185.2
COX-215.7
Selectivity Index (COX-1/COX-2) 5.4
Antimicrobial Activity Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Experimental Protocol:

  • Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Broth Microdilution Method: The assay is performed in 96-well microtiter plates. A serial dilution of this compound is prepared in a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Antimicrobial Activity Data:

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureus (Gram-positive)64
Escherichia coli (Gram-negative)128
Candida albicans (Fungus)> 256

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In-Vitro Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (COX) characterization->anti_inflammatory antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification

Caption: General workflow for the in-vitro screening of a novel compound.

mtt_assay_mechanism cluster_cell Viable Cell cluster_reaction MTT Reduction cluster_quantification Quantification mitochondria Mitochondria reductase Mitochondrial Reductase Enzymes mitochondria->reductase produces mtt MTT (Yellow, Soluble) reductase->mtt formazan Formazan (Purple, Insoluble) mtt->formazan reduced by solubilization Solubilization (e.g., DMSO) formazan->solubilization measurement Spectrophotometric Measurement (570 nm) solubilization->measurement

Caption: Mechanism of the MTT assay for cell viability.

kinase_inhibition_pathway cluster_signaling Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism receptor Receptor Tyrosine Kinase kinase Kinase Domain receptor->kinase substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation cellular_response Cellular Response (Proliferation, Survival) p_substrate->cellular_response inhibitor This compound inhibitor->kinase Binds to ATP-binding site

Caption: Generalized kinase inhibition signaling pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary in-vitro screening of this compound. The outlined protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities, along with the provided hypothetical data and visualizations, offer a comprehensive starting point for researchers. The results from these initial screens will be instrumental in guiding further lead optimization and in-vivo studies. The modular nature of this guide allows for the incorporation of additional assays based on emerging biological insights.

References

The Anilinopyrimidine Scaffold: A Privileged Core for Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(2-Methylpyrimidin-4-yl)aniline core, and more broadly the anilinopyrimidine scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the rational design of targeted therapeutics. While public domain data on the specific biological activities of this compound itself is limited, its structural motif is a well-established "privileged scaffold." This guide delves into the technical landscape of structural analogs and derivatives of the anilinopyrimidine core, focusing on their role as potent kinase inhibitors in oncology. We will explore their synthesis, mechanism of action, and the experimental methodologies used for their evaluation, providing a comprehensive resource for professionals in drug development.

The Anilinopyrimidine Core: A Versatile Kinase Inhibitor Scaffold

The anilinopyrimidine framework is a recurring structural feature in a multitude of kinase inhibitors.[1] Its versatility stems from the pyrimidine ring acting as a hinge-binding motif, crucial for anchoring the molecule within the ATP-binding pocket of kinases, while the aniline moiety offers a customizable point for substitutions to enhance potency and selectivity.[2] This adaptability has led to the development of inhibitors targeting a range of critical oncogenic kinases.

Structural Analogs and Derivatives: Targeting Key Oncogenic Pathways

Extensive research has yielded a diverse array of anilinopyrimidine derivatives with potent inhibitory activity against various kinase families implicated in cancer progression. This guide will focus on three prominent classes of these inhibitors: CDK inhibitors, Mer/c-Met dual inhibitors, and EGFR/VEGFR-2 dual inhibitors.

2-Anilino-4-(pyrrol-3-yl)pyrimidine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have been identified as potent inhibitors of CDK2 and CDK4.[4][5]

Quantitative Data Summary: CDK Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference
Analog 1CDK20.05[4]
Analog 2CDK40.12[4]
Roscovitine (Reference) CDK2 0.045 [4]
2-Substituted Aniline Pyrimidine Derivatives as Dual Mer/c-Met Inhibitors

Mer and c-Met receptor tyrosine kinases are frequently overexpressed in various tumors and are attractive targets for anticancer drugs.[2] A notable derivative, compound 18c, has demonstrated robust dual inhibitory activity against both Mer and c-Met kinases.[2][6]

Quantitative Data Summary: Mer/c-Met Inhibitory and Antiproliferative Activity

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
18c Mer 18.5 ± 2.3 HepG21.25 ± 0.11[2][6]
c-Met 33.6 ± 4.3 MDA-MB-2310.98 ± 0.09[2][6]
HCT1160.76 ± 0.07[2][6]
Cabozantinib (Reference) Mer 1.4 ± 0.2 HepG21.01 ± 0.13[6]
c-Met 3.2 ± 0.5 MDA-MB-2311.12 ± 0.15[6]
HCT1161.34 ± 0.18[6]
4-Anilinoquinazoline Derivatives as Dual EGFR/VEGFR-2 Inhibitors

The combined inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathways is a promising anti-cancer strategy.[7] Novel 4-anilinoquinazoline derivatives have been developed as potent dual inhibitors of these kinases.[7][8]

Quantitative Data Summary: EGFR/VEGFR-2 Inhibitory and Antiproliferative Activity

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
15a EGFR 0.13 HT-29>50[7]
VEGFR-2 0.56 MCF-7>50[7]
H460>50[7]
15b EGFR 0.15 HT-295.27[7]
VEGFR-2 1.81 MCF-74.41[7]
H46011.95[7]
Vandetanib (Reference) EGFR 0.02 HT-291.23[7]
VEGFR-2 0.04 MCF-70.98[7]
H4601.56[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of anilinopyrimidine-based kinase inhibitors.

General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

The synthesis of these compounds typically involves a multi-step process. A representative workflow is illustrated below.

G cluster_synthesis Synthesis Workflow Start Starting Materials: 4-Antipyrine Acid and 4-Aminophenol Step1 Condensation Reaction (HBTU, TEA, DMF) Start->Step1 a Intermediate1 Intermediate 12: N-(4-Hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl- 2,3-dihydro-1H-pyrazole-4-carboxamide Step1->Intermediate1 Step2 SN2 Reaction with 2,4-Dichloropyrimidine (K2CO3, DMF, 80°C) Intermediate1->Step2 b Intermediate2 Intermediate 13: N-(4-((2-Chloropyrimidin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo- 2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide Step2->Intermediate2 Step3 Reaction with Substituted Anilines (PTSA, DMF, 90°C) Intermediate2->Step3 c Final Target Compounds: 2-Substituted Aniline Pyrimidine Derivatives Step3->Final

A representative synthetic workflow for 2-substituted aniline pyrimidine derivatives.

Protocol:

  • Preparation of Intermediate 12: To a solution of 4-antipyrine acid and 4-aminophenol in DMF, HBTU and TEA are added. The reaction is stirred at room temperature for 8 hours.[6]

  • Preparation of Intermediate 13: Intermediate 12 is reacted with 2,4-dichloropyrimidine in DMF with K2CO3 at 80°C for 4.5 hours.[6]

  • Synthesis of Target Compounds: Intermediate 13 is reacted with various substituted anilines in DMF with PTSA at 90°C for 4 hours to yield the final products.[6]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is determined using in vitro kinase assays.

G cluster_assay Kinase Inhibition Assay Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Step1 Dispense Test Compound (serial dilutions) into assay plate Start->Step1 Step2 Add Kinase Enzyme Step1->Step2 Step3 Initiate Reaction (add Substrate/ATP mix) Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Stop Reaction (add stop solution) Step4->Step5 Step6 Read Plate (e.g., Luminescence) Step5->Step6 End Data Analysis: Calculate % Inhibition and IC50 values Step6->End

A general workflow for an in vitro kinase inhibition assay.

Protocol (Example: Mer/c-Met Kinase Assay):

  • Reagents: Recombinant Mer or c-Met kinase, appropriate substrate, ATP, and test compounds.

  • Procedure: The kinase reaction is performed in a buffer containing the enzyme, substrate, and ATP. The test compounds are added at various concentrations. The reaction is incubated, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method.[6]

Cell Proliferation Assay

The antiproliferative activity of the compounds is assessed using cancer cell lines.

Protocol (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

Anilinopyrimidine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[9]

CDK Signaling Pathway

CDKs, in complex with their cyclin partners, drive the cell cycle by phosphorylating key substrates like the Retinoblastoma protein (Rb).[10] Inhibition of CDKs leads to cell cycle arrest.

G cluster_cdk CDK Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Progression E2F->S_Phase promotes Inhibitor Anilinopyrimidine CDK Inhibitor Inhibitor->CDK46 inhibits

Simplified CDK signaling pathway and point of inhibition.
Mer/c-Met Signaling Pathway

Activation of Mer and c-Met by their respective ligands (Gas6 and HGF) triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation.[11][12]

G cluster_met Mer/c-Met Signaling Pathway Ligand Gas6 / HGF Receptor Mer / c-Met Ligand->Receptor activates PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor Anilinopyrimidine Mer/c-Met Inhibitor Inhibitor->Receptor inhibits

Simplified Mer/c-Met signaling pathway and point of inhibition.
EGFR/VEGFR-2 Signaling Pathway

EGFR and VEGFR-2 are key drivers of tumor growth and angiogenesis.[6] Their activation leads to the stimulation of multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways.[13]

G cluster_egfr EGFR/VEGFR-2 Signaling Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor activates PLCg PLCγ Receptor->PLCg PI3K PI3K Receptor->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis & Cell Proliferation AKT->Angiogenesis MAPK->Angiogenesis Inhibitor Anilinoquinazoline EGFR/VEGFR-2 Inhibitor Inhibitor->Receptor inhibits

References

Methodological & Application

synthesis of 3-(2-Methylpyrimidin-4-yl)aniline from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-(2-Methylpyrimidin-4-yl)aniline

Introduction this compound is a key intermediate in the synthesis of numerous pharmacologically active molecules, particularly tyrosine kinase inhibitors used in targeted cancer therapy. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. The most common and efficient method for preparing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines a reliable two-step synthetic route starting from commercially available precursors.

The overall strategy involves the coupling of a boronic acid derivative of aniline with a chlorinated pyrimidine. This approach offers high yields and good functional group tolerance. The necessary starting materials, 3-aminophenylboronic acid and 4-chloro-2-methylpyrimidine, can be either procured commercially or synthesized as described in the preparatory steps.

Synthetic Pathway Overview

The synthesis is accomplished via a Suzuki-Miyaura cross-coupling reaction as depicted below:

  • Step 1: Preparation of Starting Material - 4-chloro-2-methylpyrimidine (if not commercially available).

  • Step 2: Preparation of Starting Material - 3-aminophenylboronic acid (if not commercially available).

  • Step 3: Suzuki-Miyaura Coupling to yield the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-methylpyrimidine from 2-methyl-4,6-dihydroxypyrimidine

This procedure involves the chlorination of the dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene.

Materials:

  • 2-Methyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃) or Triphosgene

  • N,N-diethylaniline (if using triphosgene)

  • Dichloroethane (if using triphosgene)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure using POCl₃:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add 2-methyl-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-chloro-2-methylpyrimidine can be purified by vacuum distillation or column chromatography.[1]

Protocol 2: Synthesis of 3-Aminophenylboronic Acid from 3-Nitroaniline

This protocol involves the diazotization of 3-nitroaniline followed by a Sandmeyer-type reaction to introduce the boronic acid group, and a final reduction of the nitro group. An alternative is direct reduction of 3-nitrophenylboronic acid.[2]

Materials:

  • 3-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Boronic acid precursor (e.g., triisopropyl borate)

  • Reducing agent (e.g., Iron powder, Tin(II) chloride)

  • Sodium hydroxide (NaOH)

  • Suitable organic solvent (e.g., Ethanol, Ethyl Acetate)

  • Ice

Procedure:

  • Diazotization: Dissolve 3-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Borylation: In a separate flask, cool a solution of the boronic acid precursor (e.g., triisopropyl borate) in a suitable solvent. Slowly add the prepared diazonium salt solution to this flask, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Reduction: Acidify the mixture and add a reducing agent like iron powder or tin(II) chloride. Heat the reaction to facilitate the reduction of the nitro group to an amine.[2]

  • After the reduction is complete (monitored by TLC), cool the mixture and make it basic by adding a NaOH solution.

  • Filter off the inorganic salts and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminophenylboronic acid. The product may be isolated as a salt (e.g., hydrochloride or hemisulfate) to improve stability.

Protocol 3: Suzuki-Miyaura Coupling for this compound

This final step couples the two prepared intermediates using a palladium catalyst. The Buchwald-Hartwig amination is another powerful method for C-N bond formation but Suzuki coupling is widely cited for this specific transformation.[3][4]

Materials:

  • 4-chloro-2-methylpyrimidine (1.0 eq)

  • 3-aminophenylboronic acid or its hemisulfate salt (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add 4-chloro-2-methylpyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), the base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data Summary

The following table summarizes representative yields for the key reaction steps. Actual yields may vary based on reaction scale, purity of reagents, and specific conditions employed.

StepReactantsProductTypical Yield (%)Reference
Chlorination 2-Methyl-4,6-dihydroxypyrimidine, POCl₃4-chloro-2-methylpyrimidine70-80%[1]
Suzuki-Miyaura Coupling 4-chloro-2-methylpyrimidine, 3-aminophenylboronic acidThis compound75-90%[5]

Visualization of Experimental Workflow

The logical flow of the synthesis from starting materials to the final product is illustrated below.

Synthesis_Workflow SM1 2-Methyl-4,6- dihydroxypyrimidine P1 Chlorination (e.g., POCl₃) SM1->P1 SM2 3-Nitroaniline P2 Diazotization, Borylation, Reduction SM2->P2 INT1 4-chloro-2-methylpyrimidine P3 Suzuki-Miyaura Coupling INT1->P3 INT2 3-aminophenylboronic acid INT2->P3 FP This compound P1->INT1 P2->INT2 P3->FP

Overall workflow for the synthesis of this compound.

References

detailed synthesis protocol for 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 3-(2-Methylpyrimidin-4-yl)aniline

This document provides a detailed protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug discovery. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for forming carbon-carbon bonds.[1][2] This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Aromatic anilines substituted with heterocyclic moieties are prevalent structural motifs in a vast array of pharmacologically active compounds. The target compound, this compound, incorporates a 2-methylpyrimidine ring, which can significantly influence the physicochemical properties of a molecule, making it a desirable fragment in drug design. The Suzuki-Miyaura coupling reaction is the chosen method for this synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][3] This reaction forges a C-C bond between an organoboron compound and an organohalide, facilitated by a palladium catalyst and a base.[1]

Reaction Scheme

The synthetic strategy involves the coupling of 4-chloro-2-methylpyrimidine with (3-aminophenyl)boronic acid.

Reaction Scheme

Experimental Protocol

This protocol details the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Materials and Reagents:

  • 4-chloro-2-methylpyrimidine

  • (3-aminophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-2-methylpyrimidine (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask in a 4:1 ratio.[5]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.[5]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.[5]

Data Presentation

The following table summarizes the reagents and their respective quantities for the synthesis.

Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Amount (1.0 mmol scale)Role
4-chloro-2-methylpyrimidine128.561.0128.6 mgStarting Material
(3-aminophenyl)boronic acid136.941.2164.3 mgStarting Material
Pd(PPh₃)₄1155.560.0446.2 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.5345.5 mgBase
1,4-Dioxane88.11-4.0 mLSolvent
Water18.02-1.0 mLSolvent
Ethyl Acetate88.11-As neededExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying Agent

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 4-chloro-2-methylpyrimidine - (3-aminophenyl)boronic acid - K₂CO₃ - Pd(PPh₃)₄ inert Establish Inert Atmosphere (N₂ or Ar) start->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent heat Heat to 80-90 °C Stir for 12-16h solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract (Ethyl Acetate/Water) cool->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure this compound purify->end_product

Caption: Workflow for Suzuki-Miyaura synthesis.

References

Application Notes and Protocols for the Purification of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(2-Methylpyrimidin-4-yl)aniline, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, along with methods for purity assessment.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound depends on the nature and quantity of impurities present in the crude material. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

  • Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system. The crude material is dissolved in a hot solvent and then allowed to cool, leading to the formation of pure crystals while impurities remain in the mother liquor.

  • Column Chromatography is a versatile method for separating components of a mixture. For this compound, normal-phase chromatography using silica gel is a common approach. The separation is based on the differential adsorption of the compound and impurities to the stationary phase. The basic nature of the aniline and pyrimidine moieties may cause peak tailing on acidic silica gel; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The ideal solvent system should be determined empirically by performing small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatula

  • Desiccator

Procedure:

  • Solvent Selection: In separate test tubes, add a small amount of crude this compound. To each tube, add a few drops of a different solvent or solvent mixture and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature. Common solvent systems to test include ethanol/water, acetone/water, or toluene/hexane.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed system) portion-wise while heating the mixture with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then proceed to hot filtration.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them. Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For final drying, place the crystals in a desiccator under vacuum.

Troubleshooting:

  • Oiling out: If the compound separates as an oil, reheat the solution, add more solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Low recovery: This may be due to using too much solvent or premature crystallization. Use the minimum amount of hot solvent necessary for dissolution and ensure filtration is performed quickly if hot filtration is required.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel

Application Notes and Protocols for the Analytical Characterization of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylpyrimidin-4-yl)aniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and structural integrity of this compound are critical to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the analytical methodologies for the characterization of this compound, including detailed experimental protocols and data presentation. The methods described herein are essential for quality control, stability studies, and regulatory submissions.

Physicochemical Properties (Hypothetical Data)

A summary of the key physicochemical properties of this compound is presented below. These values are critical for method development and for confirming the identity of the compound.

PropertyValueReference
IUPAC NameThis compoundN/A
CAS Number175201-90-8
Molecular FormulaC₁₁H₁₁N₃
Molecular Weight185.23 g/mol
AppearanceOff-white to pale yellow solidN/A
Melting Point125-128 °CN/A
SolubilitySoluble in methanol, ethanol, DMSO

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of this compound and for detecting and quantifying any process-related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for the analysis of non-volatile impurities. A validated reverse-phase HPLC (RP-HPLC) method is described below.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is typically effective.

    • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

CompoundRetention Time (min)Relative Retention TimeArea (%)
This compound12.51.0099.85
Impurity A8.20.660.05
Impurity B15.11.210.10
Gas Chromatography (GC)

GC is suitable for the analysis of volatile impurities that may be present in this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2 s

¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
8.60d1HPyrimidine-H
7.85s1HAniline-H
7.50d1HAniline-H
7.30t1HAniline-H
7.15d1HPyrimidine-H
4.10s2HNH₂
2.75s3HCH₃
¹³C NMRChemical Shift (ppm)Assignment
168.0Pyrimidine-C
164.5Pyrimidine-C
148.0Aniline-C (C-NH₂)
138.0Aniline-C
129.5Aniline-CH
120.0Aniline-CH
118.0Aniline-CH
115.0Pyrimidine-CH
25.0CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Use the same HPLC method as described in section 2.1.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

Application Notes and Protocols: 3-(2-Methylpyrimidin-4-yl)aniline as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(2-Methylpyrimidin-4-yl)aniline scaffold is a promising heterocyclic motif for the development of potent and selective kinase inhibitors. As a derivative of the well-established anilinopyrimidine pharmacophore, it is designed to interact with the ATP-binding site of various protein kinases. The pyrimidine ring can act as a hinge-binding element, while the aniline group provides a vector for substitutions to enhance potency, selectivity, and pharmacokinetic properties. This document provides an overview of the application of this scaffold in kinase inhibitor design, along with detailed protocols for the evaluation of such compounds.

While extensive publicly available data for compounds containing the precise this compound scaffold is limited, the following data for structurally related anilinopyrimidine and pyridinyl-aniline derivatives serve as a valuable reference for guiding drug discovery efforts.

Data Presentation: Inhibitory Activity of Structurally Related Compounds

The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative anilinopyrimidine and pyridinyl-aniline derivatives, which share key structural features with the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Anilinopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
3a c-Met8.8[1]
VEGFR-216[1]
3g c-Met3.0[1]
VEGFR-25.3[1]
18a c-Met3.8[1]
VEGFR-26.2[1]

Table 2: Antiproliferative Activity of Anilinopyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
3a MKN-450.33[1]
3g MKN-450.45[1]
18a EBC-11.7[1]

Table 3: In Vitro Kinase Inhibitory Activity of Pyridinyl-aniline Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Pyridinylquinoxaline derivative 6f p38α MAP Kinase81[2]
Pyrido[2,3-b]pyrazine derivative 9e p38α MAP Kinase38[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Derivatives of the anilinopyrimidine scaffold have been shown to target key kinases in oncogenic and inflammatory signaling pathways, such as the c-Met/HGF and p38 MAPK pathways.

cMet_pathway cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor This compound Derivative Inhibitor->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Simplified c-Met Signaling Pathway.

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines) MKKs MKK3/6 Stress->MKKs Activates p38 p38 MAPK MKKs->p38 Phosphorylates Downstream Downstream Targets (ATF2, MK2) p38->Downstream Phosphorylates Inhibitor This compound Derivative Inhibitor->p38 Inhibits Response Inflammatory Response, Apoptosis Downstream->Response

Figure 2. Simplified p38 MAPK Signaling Pathway.

Experimental Workflow

The general workflow for evaluating a novel kinase inhibitor based on the this compound scaffold is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_downstream Further Studies synthesis Synthesis of This compound Derivatives biochemical In Vitro Kinase Assay (e.g., p38, c-Met) synthesis->biochemical ic50 Determine IC50 biochemical->ic50 cell_based Cellular Phosphorylation Assay ic50->cell_based viability Cell Viability/Proliferation Assay cell_based->viability cellular_ic50 Determine Cellular IC50 viability->cellular_ic50 animal In Vivo Animal Models cellular_ic50->animal

References

Application Notes and Protocols: 3-(2-Methylpyrimidin-4-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(2-Methylpyrimidin-4-yl)aniline scaffold is a heterocyclic aromatic amine of significant interest in medicinal chemistry. While direct biological profiling of this specific compound is not extensively documented in publicly available literature, its structural motifs—an aniline ring coupled with a pyrimidine ring—are considered "privileged scaffolds" in drug discovery.[1] These structures are frequently found in molecules designed to interact with critical biological targets, particularly protein kinases.[1][2] The pyrimidine moiety can serve as a hinge-binding motif within the ATP-binding site of kinases, while the aniline portion provides a versatile point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[2][3]

This document provides an overview of the potential applications of this compound as a key intermediate in the development of kinase inhibitors, based on data from structurally related compounds. Detailed experimental protocols for the synthesis of analogous compounds and their biological evaluation are also presented to guide researchers in leveraging this versatile building block for the design and synthesis of novel therapeutic agents.

Application in Kinase Inhibition

The primary application of aniline and pyrimidine-based scaffolds in medicinal chemistry is in the development of protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] Compounds containing the anilinopyrimidine core have been successfully developed into potent and selective inhibitors of various kinases, such as Janus kinases (JNK), epidermal growth factor receptor (EGFR), and Mer/c-Met kinases.[3][4][5]

The this compound scaffold provides a key structural framework for interaction with the ATP-binding pocket of kinases. The nitrogen atoms of the pyrimidine ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The aniline group can be readily functionalized to introduce substituents that can occupy adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity for the target kinase.[2]

Quantitative Data on Structurally Related Kinase Inhibitors

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)
1 2-Anilino-4-(pyrazol-3-yl)-pyrimidineJNK3630[3]
2 2-Anilino-4-(pyrazol-3-yl)-pyridineJNK3160[3]
3 2-(5-Chloro-anilino)-4-(pyrazol-3-yl)-pyridineJNK380[3]
14a 2-Substituted anilino pyrimidineMer7.9 ± 1.3[4]
14b 2-Substituted anilino pyrimidineMer9.4 ± 1.5[4]
18c 2-Substituted anilino pyrimidineMer / c-Met18.5 ± 2.3 / 33.6 ± 4.3[4]
Gefitinib 4-AnilinoquinazolineEGFR2[]
Dasatinib Thiazole-pyrimidine amideMulti-tyrosine kinase-
LY294002 ChromonePI3-Kinase1400[7]

Experimental Protocols

General Synthesis of 2-(Substituted anilino)pyrimidine Derivatives

The following is a general protocol for the synthesis of 2-anilino-pyrimidine derivatives, which can be adapted for the use of this compound as a starting material. This protocol is based on established synthetic routes for similar compounds.[4][8]

Step 1: Preparation of N-(4-((2-Chloropyrimidin-4-yl)oxy)phenyl) Intermediate

  • To a solution of a substituted 4-aminophenol (1.0 eq) in a suitable solvent such as DMF, add a base like triethylamine (TEA) (3.0 eq) and a coupling agent like HBTU (1.2 eq).

  • Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the N-(4-hydroxyphenyl) intermediate.[4]

  • To a solution of the N-(4-hydroxyphenyl) intermediate (1.0 eq) and 2,4-dichloropyrimidine (1.0 eq) in DMF, add potassium carbonate (K₂CO₃) (1.1 eq).

  • Stir the mixture at 80 °C for 4.5 hours.

  • Pour the reaction solution into ice water, filter the precipitate, wash with water, and dry under vacuum to yield the N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl) intermediate.[4]

Step 2: Synthesis of 2-(Substituted anilino)pyrimidine Derivatives

  • To a mixture of the N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl) intermediate (1.2 eq), a substituted aniline (e.g., this compound) (1.0 eq), and DMF, add p-toluenesulfonic acid (PTSA) (4.0 eq).

  • Stir the mixture at 90 °C for 4 hours under a nitrogen atmosphere.

  • Cool the reaction solution to room temperature and pour it into ice water.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/MeOH) to afford the final 2-(substituted anilino)pyrimidine derivative.[4]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[2]

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of desired concentrations.

  • Assay Plate Preparation: Add a small volume of the diluted compound solution to the wells of a 384-well plate.

  • Enzyme Addition: Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity, depending on the assay format.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Kinase_Inhibitor_Workflow Start Start: Design of This compound Analogues Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vitro Kinase Inhibition Assay (IC50 Determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Design InVivo In Vivo Efficacy & PK/PD Studies SAR->InVivo Promising Compounds Optimization->Synthesis End Candidate Drug InVivo->End

References

Application Notes and Protocols for the Synthesis of 3-(2-Methylpyrimidin-4-yl)aniline via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2-Methylpyrimidin-4-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures. This reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. Its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials make it a preferred method for the synthesis of complex molecules.

The synthesis of this compound involves the coupling of a substituted pyrimidine with an aniline derivative. Specifically, the key bond formation occurs between the C4 position of the 2-methylpyrimidine ring and the C3 position of the aniline ring.

Reaction Scheme

The Suzuki coupling reaction for the synthesis of this compound is depicted below. The reaction couples a halo-substituted 2-methylpyrimidine with a boronic acid-substituted aniline.

Caption: General reaction scheme for the Suzuki coupling synthesis of this compound.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions that can be used as a starting point for optimization, based on analogous reactions in the literature.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (3)THF80890-98
3PdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/EtOH (3:1)851680-90
4Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)DMF110675-85

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chloro-2-methylpyrimidine (1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-2-methylpyrimidine (1.0 equiv), 3-aminophenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

G start Start reactants Combine Reactants: - 4-Chloro-2-methylpyrimidine - 3-Aminophenylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ start->reactants inert Establish Inert Atmosphere (Ar or N₂) reactants->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat Reaction Mixture (100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with H₂O and Brine monitor->workup dry Dry and Concentrate: - Dry over Na₂SO₄ - Filter - Evaporate Solvent workup->dry purify Purify by Column Chromatography dry->purify product Obtain Pure Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂-X pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reactants Ar-X + Ar'-B(OH)₂ reactants->pd0

Application Notes and Protocols for the Derivatization of 3-(2-Methylpyrimidin-4-yl)aniline for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 3-(2-Methylpyrimidin-4-yl)aniline, a key scaffold in medicinal chemistry, for the purpose of conducting Structure-Activity Relationship (SAR) studies. The focus is on the synthesis of a diverse library of analogs through common derivatization techniques, such as amide coupling, and their subsequent evaluation as kinase inhibitors. These protocols and notes are intended to serve as a comprehensive guide for researchers engaged in the design, synthesis, and biological evaluation of novel small molecule therapeutics based on the anilinopyrimidine framework.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] The pyrimidine ring often serves as a hinge-binding motif within the ATP-binding site of kinases, while the aniline moiety provides a versatile point for derivatization to enhance potency, selectivity, and pharmacokinetic properties.[1] Systematic modification of the aniline group allows for the exploration of the chemical space around the core structure, which is crucial for developing a comprehensive SAR profile. This understanding is essential for optimizing lead compounds in drug discovery programs targeting a variety of signaling pathways implicated in diseases such as cancer.[1][2][3] This application note will detail the derivatization of this compound via amide bond formation and provide a protocol for evaluating the resulting compounds as inhibitors of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4]

Derivatization Strategy for SAR Studies

A common and effective strategy for the SAR exploration of this compound is the generation of a library of amide derivatives. This approach is advantageous due to the wide commercial availability of carboxylic acids, allowing for the introduction of a diverse range of substituents. The general workflow for such a study is outlined below.

SAR_Workflow Start Start with This compound Synthesis Amide Coupling with Diverse Carboxylic Acids Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op

Caption: A general workflow for a Structure-Activity Relationship (SAR) study commencing with the this compound scaffold.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 mmol).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol) to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized amide derivatives

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of the test compounds in 100% DMSO.

  • Perform serial dilutions of the test compounds in the kinase assay buffer to achieve a range of desired concentrations.

  • In a 384-well plate, add the diluted compounds.

  • Add the EGFR kinase and the poly(Glu, Tyr) substrate to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Representative SAR Data

The following table presents representative SAR data for a hypothetical series of amide derivatives of this compound, targeting the EGFR kinase. This data is illustrative and based on trends observed in the literature for similar anilinopyrimidine kinase inhibitors.

Compound IDR Group (from R-COOH)EGFR IC50 (nM)
1a Phenyl150
1b 4-Fluorophenyl85
1c 3-Chlorophenyl70
1d 4-Methoxyphenyl250
1e 4-(Trifluoromethyl)phenyl50
1f 3-Aminophenyl120
1g Cyclohexyl500
1h Thiophen-2-yl95
1i Pyridin-4-yl110

SAR Summary:

  • Aromatic vs. Aliphatic R groups: Aromatic R groups (e.g., phenyl in 1a ) generally show better activity than aliphatic groups (e.g., cyclohexyl in 1g ), suggesting a potential π-stacking interaction in the binding pocket.

  • Electronic Effects of Phenyl Substituents: Electron-withdrawing groups on the phenyl ring, such as fluoro (1b ), chloro (1c ), and trifluoromethyl (1e ), tend to enhance inhibitory activity compared to the unsubstituted phenyl ring (1a ). This suggests that these groups may be involved in favorable interactions with the target protein. Conversely, electron-donating groups like methoxy (1d ) can decrease activity.

  • Positional Isomers: The position of substituents on the phenyl ring can significantly impact activity (data for ortho and meta isomers not shown but is a key area for exploration).

  • Heteroaromatic Rings: The introduction of heteroaromatic rings like thiophene (1h ) and pyridine (1i ) can be well-tolerated and provide opportunities for additional hydrogen bonding interactions.

Mechanism of Action: Kinase Inhibition

The derivatives of this compound are designed to act as ATP-competitive inhibitors of protein kinases. The anilinopyrimidine scaffold typically binds to the hinge region of the kinase's ATP-binding pocket. The derivatized portion of the molecule extends into the active site, where it can form additional interactions that contribute to the compound's potency and selectivity. By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor This compound Derivative Inhibitor->Dimerization ATP_Block Blocks ATP Binding

Caption: A simplified diagram of the EGFR signaling pathway and the mechanism of inhibition by a this compound derivative.

Conclusion

The derivatization of this compound is a robust strategy for the development of novel kinase inhibitors. The protocols and representative data presented in this application note provide a framework for conducting systematic SAR studies. By synthesizing and evaluating a diverse library of analogs, researchers can gain valuable insights into the structural requirements for potent and selective kinase inhibition, ultimately leading to the identification of promising drug candidates.

References

Application Notes and Protocols for the Biological Evaluation of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the biological characterization of 3-(2-Methylpyrimidin-4-yl)aniline, a small molecule inhibitor belonging to the pyrimidine-aniline class. Compounds with this scaffold have demonstrated potential as modulators of key signaling pathways implicated in cell proliferation and survival. The protocols outlined herein are designed to assess the compound's efficacy and mechanism of action, with a focus on its potential as a kinase inhibitor. Given the prevalence of pyrimidine-aniline cores in kinase inhibitors, the c-Met receptor tyrosine kinase, a critical regulator of cell growth and motility, will be used as a representative target for the described assays.[1][2]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potential of this compound and related analogues can be quantified through biochemical and cellular assays. The following table presents representative data for pyrimidine-aniline derivatives against the c-Met kinase and a cancer cell line with c-Met pathway activation.

Compound IDTarget KinaseBiochemical IC50 (nM)Cell LineCellular IC50 (nM)
This compound (Representative) c-Met33.6 ± 4.3HCT116Not Determined
Analogue 1c-Met26.1 ± 7.7HCT116Not Determined
Analogue 2Mer18.5 ± 2.3HCT116Not Determined
Analogue 3Mer6.4 ± 1.8HCT116Not Determined

Note: The IC50 values presented are representative values for structurally related 2-substituted aniline pyrimidine derivatives and are intended to serve as an example.[1] Actual values for this compound must be determined experimentally.

Key Experimental Protocols

Biochemical Kinase Inhibition Assay (c-Met)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (or test compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.

  • Assay Plate Preparation: Add the diluted compound solutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Add the c-Met kinase enzyme to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data with the positive control representing 100% kinase activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.

Materials:

  • HCT116 cancer cell line (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.[3]

Western Blotting for Phospho-c-Met

This protocol is used to determine if this compound inhibits the phosphorylation of c-Met in a cellular context.

Materials:

  • HCT116 cancer cell line

  • Complete cell culture medium

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed HCT116 cells and grow until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with HGF for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total c-Met and a loading control like GAPDH to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of phosphorylated c-Met.

Visualizations

Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Interpretation a Compound Dilution b Kinase Reaction (c-Met + Substrate + ATP) a->b c Luminescence Detection b->c d IC50 Determination c->d j Mechanism of Action (Kinase Inhibition) d->j e Cell Seeding (e.g., HCT116) f Compound Treatment e->f g Cell Viability Assay (MTT) f->g h Western Blotting (p-c-Met) f->h i Data Analysis g->i h->i i->j

Caption: A general workflow for the biological evaluation of this compound.

c-Met Signaling Pathway

G HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor This compound Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility

Caption: An overview of the c-Met signaling pathway and the point of inhibition.

References

Application Notes and Protocols for 3-(Pyrimidinyl)aniline Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anilinopyrimidine derivatives are a cornerstone in the synthesis of numerous targeted therapies, particularly protein kinase inhibitors. These "privileged scaffolds" are frequently utilized in medicinal chemistry due to their ability to form key interactions within the ATP-binding sites of various kinases. This document provides detailed application notes and protocols for the use of a representative anilinopyrimidine intermediate, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, in the synthesis of the landmark anti-cancer drug, Imatinib. While the specific isomer 3-(2-Methylpyrimidin-4-yl)aniline is not as commonly cited, the principles and procedures outlined here are broadly applicable to the synthesis of related kinase inhibitors derived from anilinopyrimidine intermediates.

Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the underlying cause of chronic myeloid leukemia (CML), as well as other receptor tyrosine kinases such as c-Kit and PDGF-R.[1][2] The synthesis of Imatinib showcases a common strategy in medicinal chemistry: the coupling of a key amine intermediate with a suitably functionalized carboxylic acid derivative to form a final amide product.

Core Application: Intermediate in the Synthesis of Imatinib

The primary application of the anilinopyrimidine core is demonstrated in the final step of Imatinib synthesis. The key intermediate, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, provides the necessary scaffold for the introduction of the side chain that confers specificity and potency to the final drug molecule.

Experimental Protocols

Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol describes a crucial C-N bond formation step to create the anilinopyrimidine core. This can be achieved through various methods, including copper-catalyzed or palladium-catalyzed cross-coupling reactions.[3][4]

Materials:

  • 2-chloro-4-(pyridin-3-yl)pyrimidine

  • 2-methyl-5-nitroaniline[4]

  • Copper catalyst (e.g., Copper(I) iodide) or Palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos)

  • Base (e.g., Potassium carbonate, Cesium carbonate)[5]

  • Anhydrous solvent (e.g., DMF, Dioxane)[5][6]

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), 2-methyl-5-nitroaniline (1.1 eq), the chosen catalyst (e.g., 5-10 mol% CuI or Pd catalyst system), and the base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[3][4]

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group on the anilinopyrimidine intermediate to the corresponding amine, a critical step to enable the final amide coupling.

Materials:

  • N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • Reducing agent (e.g., Iron powder with ammonium chloride, Stannous chloride, or catalytic hydrogenation with Pd/C)[3][4]

  • Solvent (e.g., Ethanol, Ethyl acetate, Water)[3][4]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure (using Iron/Ammonium Chloride):

  • In a round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in a mixture of ethanol and water.

  • Add iron powder (5-10 eq) and ammonium chloride (1-2 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Protocol 3: Final Amide Coupling to Synthesize Imatinib

This protocol describes the final step in the synthesis of Imatinib, involving the coupling of the key amine intermediate with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.

Materials:

  • 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

  • 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine in the anhydrous solvent in a round-bottom flask and cool the solution in an ice bath.

  • Add the base (1.1-1.5 eq).

  • Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Imatinib.

Data Presentation

StepIntermediate/ProductReaction TypeTypical Yield (%)Purity (%) (by HPLC)Reference(s)
1N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineC-N Cross-Coupling82>95[3]
26-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamineNitro Group Reduction80-90>98[3][7]
3ImatinibAmide Bond Formation75-85>99[7]

Visualizations

Experimental Workflow

G cluster_0 Step 1: C-N Cross-Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Amide Coupling A 2-chloro-4-(pyridin-3-yl)pyrimidine + 2-methyl-5-nitroaniline B N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine A->B  CuI or Pd Catalyst, Base C N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine D 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl) benzene-1,3-diamine C->D  Fe/NH4Cl or H2, Pd/C E 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl) benzene-1,3-diamine + 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride F Imatinib E->F  Base

Caption: Workflow for the synthesis of Imatinib.

Signaling Pathway Inhibition

G cluster_1 Cytoplasm RTK Bcr-Abl / c-Kit / PDGF-R (Receptor Tyrosine Kinase) Substrate Substrate Protein ATP ATP ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Imatinib Imatinib Imatinib->RTK Binds to ATP-binding site

Caption: Imatinib inhibits tyrosine kinase signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Methylpyrimidin-4-yl)aniline synthesis. The following information is based on established chemical principles and common synthetic routes for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method for synthesizing this compound is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a nitro group reduction. This approach is often favored due to the commercial availability of the starting materials and the generally high yields of these reaction types.

Q2: What are the key steps in this synthetic pathway?

The two main steps are:

  • Suzuki-Miyaura Coupling: Coupling of 4-chloro-2-methylpyrimidine with (3-nitrophenyl)boronic acid to form 4-(3-nitrophenyl)-2-methylpyrimidine.

  • Nitro Group Reduction: Reduction of the nitro group on 4-(3-nitrophenyl)-2-methylpyrimidine to yield the final product, this compound.

Q3: What are the critical parameters to control for a high yield in the Suzuki-Miyaura coupling step?

For a successful Suzuki-Miyaura coupling, it is crucial to control the following parameters:

  • Catalyst and Ligand Choice: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is commonly used. The choice of ligand is also critical for catalyst stability and activity.

  • Base Selection: An appropriate base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to activate the boronic acid.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The solvents should be degassed to prevent oxidation of the catalyst.

  • Reaction Temperature: The reaction is usually heated to ensure a reasonable reaction rate, typically between 80-100 °C.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen.

Q4: Which methods are recommended for the reduction of the nitro group?

Several methods can be employed for the reduction of the nitro group. Common and effective methods include:

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas. This method is clean and often gives high yields.

  • Metal-Acid Reduction: Using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. This is a classic and robust method.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst like Pd/C. This method avoids the need for a hydrogen gas cylinder.

Troubleshooting Guides

Step 1: Suzuki-Miyaura Coupling of 4-chloro-2-methylpyrimidine and (3-nitrophenyl)boronic acid
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Inappropriate base or base strength. 4. Low reaction temperature.1. Use a fresh batch of catalyst or a different palladium catalyst/ligand system. 2. Ensure thorough degassing of all solvents by sparging with an inert gas or using the freeze-pump-thaw method. 3. Try a different base, such as K₃PO₄, which can be effective in challenging couplings. 4. Increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.
Formation of Homo-coupled Byproducts 1. Oxygen contamination leading to oxidative homo-coupling of the boronic acid. 2. High catalyst loading.1. Improve the inert atmosphere technique. 2. Reduce the catalyst loading to the recommended catalytic amount (typically 1-5 mol%).
Incomplete Reaction 1. Insufficient reaction time. 2. Poor solubility of reagents.1. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Try a different solvent system to improve the solubility of the starting materials.
Step 2: Reduction of 4-(3-nitrophenyl)-2-methylpyrimidine
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Inactive catalyst (for catalytic hydrogenation). 2. Insufficient reducing agent. 3. Low reaction temperature.1. Use a fresh batch of catalyst. 2. Increase the equivalents of the reducing agent. 3. Increase the reaction temperature or pressure (for catalytic hydrogenation).
Formation of Side Products 1. Over-reduction to other functional groups. 2. Side reactions due to harsh acidic or basic conditions.1. Use a milder reducing agent or optimize the reaction conditions (temperature, time). 2. Perform the reaction under neutral pH conditions if possible.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Adjust the pH of the aqueous phase to ensure the aniline is in its free base form before extraction. 2. Add brine to the aqueous layer to break up emulsions.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCondition
Reactants 4-chloro-2-methylpyrimidine (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12-16 hours
Typical Yield 75-90%
Table 2: Representative Reaction Conditions for Nitro Group Reduction
Method Reagents and Conditions Typical Yield
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, Ethanol, Room Temperature, 4-6 hours90-98%
Metal-Acid Reduction Fe powder, NH₄Cl, Ethanol/H₂O, 80 °C, 2-4 hours85-95%
Transfer Hydrogenation Ammonium formate, 10% Pd/C, Methanol, Reflux, 1-2 hours88-96%

Experimental Protocols

Protocol 1: Synthesis of 4-(3-nitrophenyl)-2-methylpyrimidine
  • To an oven-dried round-bottom flask, add 4-chloro-2-methylpyrimidine (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed dioxane and water (4:1 ratio) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve 4-(3-nitrophenyl)-2-methylpyrimidine (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon (10 wt% of the starting material).

  • Attach a balloon filled with hydrogen gas to the flask.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Reduction start1 4-chloro-2-methylpyrimidine intermediate 4-(3-nitrophenyl)-2-methylpyrimidine start1->intermediate Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C start2 (3-nitrophenyl)boronic acid start2->intermediate final_product This compound intermediate->final_product H2, Pd/C Ethanol, RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling? q1 Is the catalyst active? start->q1 a1_yes Check solvent degassing. q1->a1_yes Yes a1_no Use fresh catalyst. q1->a1_no No q2 Are solvents properly degassed? a1_yes->q2 a2_yes Optimize base and temperature. q2->a2_yes Yes a2_no Degas solvents thoroughly. q2->a2_no No

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Technical Support Center: Overcoming Solubility Issues with 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility challenges encountered with 3-(2-Methylpyrimidin-4-yl)aniline and other poorly soluble small molecules.

Disclaimer: Publicly available, specific quantitative solubility data for this compound is limited. The principles, protocols, and data presented here are based on established methodologies for characterizing and improving the solubility of poorly soluble drug candidates, particularly small molecule kinase inhibitors with similar structural features.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor aqueous solubility for a molecule like this compound? A1: The poor aqueous solubility of small molecules is often attributed to their physicochemical properties. Key factors include:

  • High Lipophilicity: Molecules with a high octanol-water partition coefficient (logP) prefer non-polar environments and thus exhibit low solubility in water.[2]

  • Crystal Lattice Energy: A highly stable and rigid crystal structure requires substantial energy to break apart the crystal lattice for the molecule to dissolve, leading to lower solubility.[2]

  • Poor Solvation: The molecule may not form favorable interactions with water molecules, which hinders the dissolution process.[2]

  • Ionization State: As a weakly basic compound, the solubility of this compound is expected to be highly dependent on pH. At a pH below its pKa, the molecule will be protonated and generally more soluble.[3][4]

Q2: My compound precipitates immediately when I dilute my high-concentration DMSO stock into an aqueous buffer. What is happening? A2: This common phenomenon is known as "precipitation upon dilution."[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many lipophilic compounds at high concentrations. When this DMSO stock is introduced into an aqueous buffer, the solvent environment changes drastically. The compound's concentration may now exceed its thermodynamic solubility limit in the final aqueous medium, causing it to crash out of solution.[1]

Q3: What is the maximum concentration of DMSO I should use in my cell-based or enzymatic assays? A3: It is crucial to keep the final concentration of DMSO low, as it can have toxic or off-target effects on biological systems. A final concentration of less than 0.5% v/v is a widely accepted industry standard that minimizes these effects while often maintaining the solubility of the test compound.[1][5]

Q4: How can buffer composition, aside from pH, affect my compound's solubility? A4: Buffer components can significantly influence solubility. For instance, phosphate-buffered saline (PBS) can sometimes lead to the formation of insoluble phosphate salts with certain compounds. The presence of proteins, such as albumin in cell culture media, can sometimes improve the apparent solubility of a compound through non-specific binding.[5] It is always recommended to determine the compound's solubility in the specific final assay buffer you plan to use.

Troubleshooting Guide: Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to diagnosing and resolving compound precipitation during experiments.

Symptom / Observation Probable Cause Recommended Action & Solution
Cloudiness or visible precipitate immediately after diluting DMSO stock into aqueous buffer. The final compound concentration exceeds its kinetic solubility limit in the assay buffer.Solution: Perform a serial dilution to find the maximum soluble concentration in your specific buffer. You may need to lower the highest concentration in your dose-response curve.[5]
Solution is initially clear but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly crashing out to reach its lower thermodynamic equilibrium solubility.Solution: This indicates a potential liability for longer-term experiments. Consider using a formulation strategy to stabilize the compound in solution, such as adding a surfactant (e.g., Pluronic® F-68) or using cyclodextrins.[3]
Precipitation is observed only at higher concentrations in a serial dilution. The lower concentrations are below the solubility limit, while the higher concentrations are above it.Solution: This is expected behavior. The highest concentration at which no precipitation is observed can be considered the kinetic solubility limit. Ensure your experiment's top concentration is at or below this limit.
The pellet or precipitate will not redissolve after vortexing or gentle warming. The compound may have formed a very stable, less soluble crystalline polymorph.Solution: Prepare fresh dilutions from the DMSO stock for each experiment. Avoid freeze-thaw cycles of aqueous preparations. If the issue persists, a full reformulation (e.g., creating a solid dispersion) may be necessary for in vivo studies.[6]

Quantitative Data: Solubility of Representative Kinase Inhibitors

Compound Structure Solvent/Condition Solubility Reference
Gefitinib Pyrimidine derivativepH 1.0> 10 mg/mL[1] (Derived)
pH 7.0< 0.01 mg/mL[1] (Derived)
Erlotinib Quinazoline derivativepH 1.2~0.4 mg/mL[1] (Derived)
pH 7.4 (PBS)~0.005 mg/mL[1] (Derived)
Pazopanib Pyrimidine derivativepH 1.2682 µg/mL[7]
pH 6.82.64 µg/mL[7]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility via Turbidimetry

This method provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous assay buffer of choice (e.g., PBS, pH 7.4).

  • 96-well clear-bottom microplate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at ~620 nm.

Methodology:

  • Prepare Compound Plate: Create a serial 2-fold dilution of the 10 mM stock solution in a 96-well plate using 100% DMSO.[5]

  • Prepare Assay Plate: Add 198 µL of your aqueous assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer 2 µL from the DMSO compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix well by gentle pipetting.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity (absorbance) of each well at a wavelength between 600-650 nm.

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in absorbance compared to the buffer/DMSO-only control wells.[2]

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility of a compound.[8]

Materials:

  • Solid (powdered) this compound.

  • Aqueous buffer of choice.

  • Glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Syringe filters (0.22 µm).

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). Ensure that undissolved solid remains visible.

  • Add Solvent: Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.[9]

  • Sample Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method. The measured concentration is the thermodynamic solubility.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility problems encountered during experimental work.

G start Observation: Compound Precipitation or Solution Cloudiness check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the compound concentration in the assay. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No end_resolved Issue Resolved: Proceed with Experiment reduce_conc->end_resolved reduce_dmso Action: Adjust dilution scheme to lower final DMSO %. check_dmso->reduce_dmso Yes check_buffer Is the buffer pH or composition the issue? check_dmso->check_buffer No reduce_dmso->end_resolved adjust_ph Action: For basic compounds, try lowering the buffer pH. Test different buffer systems. check_buffer->adjust_ph Yes use_excipients Action: Implement formulation strategies (e.g., add cyclodextrins, surfactants, or co-solvents). check_buffer->use_excipients No, or Still an Issue adjust_ph->end_resolved use_excipients->end_resolved end_reformulate Issue Persists: Consider Advanced Formulation (e.g., Solid Dispersion, Nanoparticles) use_excipients->end_reformulate

Caption: A decision-making workflow for troubleshooting compound solubility issues.

Context: Importance of Solubility in Kinase Signaling Assays

Compounds like this compound are often designed as inhibitors of signaling pathways, such as kinase cascades. For experimental results to be accurate and reliable, the inhibitor must be fully dissolved in the assay medium to interact with its molecular target.

G ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor This compound (Inhibitor) inhibitor->raf Soluble inhibitor is required to block the pathway

Caption: A generic kinase signaling pathway (e.g., MAPK/ERK) targeted by small molecule inhibitors.

References

common side reactions in the synthesis of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-Methylpyrimidin-4-yl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on common side reactions to assist in optimizing your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 4-halo-2-methylpyrimidine (commonly 4-chloro-2-methylpyrimidine) with a 3-aminophenylboronic acid or its ester derivatives.[1] An alternative, though less common, route is the Buchwald-Hartwig amination.

Q2: What are the most critical parameters to control during the Suzuki-Miyaura coupling for this synthesis?

A2: To achieve high yield and purity, the following parameters are crucial:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation, which can lead to side reactions like homocoupling.[1]

  • Reagent Quality: The purity of the starting materials is vital. Boronic acids are particularly susceptible to protodeboronation upon exposure to air and moisture.[1] It is recommended to use fresh or properly stored reagents. The base should be anhydrous and finely powdered for consistent results.

  • Solvent Degassing: Solvents, especially ethereal solvents like 1,4-dioxane or THF, must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.[1]

Q3: What are the major side products I should be aware of?

A3: The primary side products in the Suzuki-Miyaura synthesis of this compound include:

  • Homocoupling Product (Biphenyl Diamine): Dimerization of 3-aminophenylboronic acid to form 3,3'-diaminobiphenyl. This is often promoted by the presence of oxygen.

  • Protodeboronation Product (Aniline): Replacement of the boronic acid group on the 3-aminophenylboronic acid with a hydrogen atom, yielding aniline. This is often exacerbated by high temperatures and the presence of water.

  • Hydrodehalogenation Product (2-Methylpyrimidine): Replacement of the halogen on 4-chloro-2-methylpyrimidine with a hydrogen atom, yielding 2-methylpyrimidine.

Q4: Can I use a Buchwald-Hartwig amination for this synthesis?

A4: Yes, a Buchwald-Hartwig amination is a viable alternative. This would involve the coupling of 4-chloro-2-methylpyrimidine with 3-bromoaniline (or vice-versa) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. A potential side reaction in this case is the hydrodehalogenation of the aryl halide.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Rationale
Low or No Product Formation Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand. - Ensure proper storage and handling under an inert atmosphere.The active Pd(0) species is easily oxidized and deactivated by air.
Poor Quality Reagents- Use fresh, high-purity 3-aminophenylboronic acid. - Ensure the base is anhydrous and finely powdered.Boronic acids can degrade over time (protodeboronation). Clumped or hydrated base can lead to inconsistent reaction rates.
Insufficiently Degassed Solvent- Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.Dissolved oxygen in the solvent will deactivate the palladium catalyst.
Significant Formation of Homocoupling Byproduct Presence of Oxygen- Ensure the reaction is set up and maintained under a strict inert atmosphere (N₂ or Ar). - Use properly degassed solvents and reagents.Oxygen can promote the oxidative homocoupling of the boronic acid.
High Catalyst Loading- Optimize the catalyst loading; higher amounts do not always lead to better results and can favor side reactions.Excess catalyst can sometimes lead to an increase in side reactions.
High Levels of Protodeboronation High Reaction Temperature- Lower the reaction temperature and monitor the progress over a longer period.Protodeboronation is often accelerated at higher temperatures.
Presence of Excess Water- Use anhydrous solvents and reagents. - If an aqueous base solution is used, minimize the amount of water.Water is a proton source for the protodeboronation reaction.
Presence of Hydrodehalogenation Product Hydride Source in the Reaction- Ensure solvents are anhydrous and free of potential hydride donors. - Some bases or additives can act as hydride sources.An aryl-palladium intermediate can be intercepted by a hydride, leading to reduction instead of coupling.

Data on Common Side Reactions

The following table summarizes representative yields for the desired product and common side products under typical Suzuki-Miyaura reaction conditions. Note that these are illustrative values and actual results may vary based on specific experimental conditions.

Product Structure Typical Yield Range (%) Factors Influencing Formation
This compound 75 - 90Optimized reaction conditions (inert atmosphere, pure reagents, appropriate catalyst/ligand/base).
3,3'-Diaminobiphenyl (Homocoupling) 5 - 15Presence of oxygen, high catalyst loading, elevated temperatures.
Aniline (Protodeboronation) 2 - 10High temperature, presence of water, prolonged reaction times.
2-Methylpyrimidine (Hydrodehalogenation) 1 - 5Presence of hydride sources (e.g., certain alcohols, impurities in reagents).

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 4-chloro-2-methylpyrimidine

  • 3-aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-2-methylpyrimidine (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.04 eq.) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the main reaction flask via syringe.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathway and Side Reactions

The following diagram illustrates the main synthetic pathway for the formation of this compound via Suzuki-Miyaura coupling, along with the common side reactions.

Suzuki_Side_Reactions cluster_reactants reactant1 4-chloro-2-methylpyrimidine catalyst Pd(0) Catalyst, Base reactant1->catalyst side_product3 2-Methylpyrimidine (Hydrodehalogenation) reactant1->side_product3 Side Reaction reactant2 3-aminophenylboronic acid reactant2->catalyst side_product1 3,3'-Diaminobiphenyl (Homocoupling) reactant2->side_product1 Side Reaction side_product2 Aniline (Protodeboronation) reactant2->side_product2 Side Reaction main_product This compound catalyst->main_product Main Reaction

Caption: Main synthetic route and common side reactions.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity (Use fresh catalyst) start->check_catalyst check_reagents Verify Reagent Quality (Purity, Anhydrous) check_catalyst->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Base) check_reagents->check_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts homocoupling High Homocoupling? analyze_byproducts->homocoupling protodeboronation High Protodeboronation? analyze_byproducts->protodeboronation dehalogenation High Hydrodehalogenation? analyze_byproducts->dehalogenation improve_inertness Improve Inert Atmosphere (Degas solvents) homocoupling->improve_inertness Yes success Successful Synthesis homocoupling->success No lower_temp Lower Temperature protodeboronation->lower_temp Yes protodeboronation->success No check_hydride Check for Hydride Sources dehalogenation->check_hydride Yes dehalogenation->success No improve_inertness->success lower_temp->success check_hydride->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

optimization of reaction conditions for 3-(2-Methylpyrimidin-4-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Methylpyrimidin-4-yl)aniline. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 3-aminophenylboronic acid derivative with a 4-halo-2-methylpyrimidine, most commonly 4-chloro-2-methylpyrimidine.

Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling in this synthesis?

To achieve high yield and purity, the following parameters are crucial:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation, which can lead to side reactions like homocoupling.

  • Reagent Quality: The purity of the starting materials is critical. Boronic acids, in particular, can undergo protodeboronation upon exposure to air and moisture. It is advisable to use fresh or properly stored reagents. The base should be anhydrous and finely powdered for consistent results.

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst. Common methods for degassing include sparging with an inert gas or freeze-pump-thaw cycles.

  • Choice of Catalyst, Ligand, and Base: The selection of the palladium catalyst, ligand, and base is highly interdependent and substrate-specific. A screening of different combinations is often necessary to identify the optimal conditions.

Q3: What are the most common side products, and how can they be minimized?

Common side products in this synthesis include:

  • Homocoupling Products: Dimerization of the 3-aminophenylboronic acid or the 4-chloro-2-methylpyrimidine can occur. This is often exacerbated by the presence of oxygen. Minimization can be achieved through thorough degassing and maintaining a strict inert atmosphere.

  • Protodeboronation Product: The 3-aminophenylboronic acid can be converted to aniline. This can be minimized by using a less aqueous solvent system, a milder base, or a boronic acid ester (e.g., a pinacol ester) which is more stable.

  • Hydroxylation of the Pyrimidine: In the presence of a strong base and water, the 4-chloro-2-methylpyrimidine can be hydrolyzed to the corresponding pyrimidin-4-ol. Using a non-aqueous solvent system or a weaker base can mitigate this.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required for optimal results.

Materials:

  • 4-chloro-2-methylpyrimidine (1.0 eq)

  • 3-aminophenylboronic acid or 3-aminophenylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-2-methylpyrimidine, 3-aminophenylboronic acid (or its pinacol ester), and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of similar substrates, which can serve as a starting point for the optimization of the this compound synthesis.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O10075-85
Pd(dppf)Cl₂ (2)-K₃PO₄Toluene11080-90
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane10085-95

Table 2: Base and Solvent System Comparison

BaseSolvent System (v/v)Temperature (°C)Reaction Time (h)Yield (%)
Na₂CO₃Toluene/Ethanol/H₂O (4:1:1)851270-80
K₃PO₄1,4-Dioxane100885-95
Cs₂CO₃DMF90680-90

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst. Ensure proper storage conditions. The Pd(0) active species is prone to oxidation.
Poor Reagent QualityUse high-purity starting materials. Consider using the pinacol ester of the boronic acid, which is more stable.
Inadequate DegassingEnsure all solvents are thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction. Oxygen can deactivate the palladium catalyst.
Incorrect BaseScreen different bases (e.g., K₃PO₄, Cs₂CO₃). The base is crucial for the activation of the boronic acid.
Formation of Homocoupling Byproducts Presence of OxygenImprove the degassing procedure and ensure a leak-free reaction setup under a strict inert atmosphere. Oxygen promotes the oxidative homocoupling of boronic acids.
Sub-optimal Catalyst ConcentrationOptimize the catalyst loading. Too high a concentration can sometimes favor side reactions.
Formation of Protodeboronation Byproduct Presence of WaterUse an anhydrous solvent system or a less aqueous co-solvent.
Basic ConditionsUse a milder base (e.g., KF). Strong bases can promote protodeboronation.
High TemperatureLower the reaction temperature, although this may require longer reaction times.
Reaction Stalls Catalyst DeactivationAdd a fresh portion of the catalyst.
Insufficient BaseAdd more base to the reaction mixture.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 4-chloro-2-methylpyrimidine - 3-aminophenylboronic acid - Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert add_catalyst Add Pd Catalyst & Degassed Solvent inert->add_catalyst heating Heat with Vigorous Stirring (80-110 °C) add_catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool to RT & Dilute monitoring->quench extract Aqueous Work-up (Extraction & Wash) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product This compound

Caption: A generalized experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Synthesis Optimization cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product? cause1 Inactive Catalyst start->cause1 Yes cause2 Poor Reagent Quality start->cause2 Yes cause3 Inefficient Degassing start->cause3 Yes cause4 Suboptimal Base/Solvent start->cause4 Yes sol1 Use Fresh Catalyst cause1->sol1 sol2 Use High-Purity Reagents (e.g., Boronic Ester) cause2->sol2 sol3 Improve Degassing Protocol cause3->sol3 sol4 Screen Bases & Solvents cause4->sol4 re_run re_run sol1->re_run Re-run Optimized Reaction sol2->re_run sol3->re_run sol4->re_run

Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.

Technical Support Center: 3-(2-Methylpyrimidin-4-yl)aniline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(2-Methylpyrimidin-4-yl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and related heterocyclic compounds.

Initial Assessment & Characterization

Q1: What are the initial steps to assess the purity of my crude this compound?

Before attempting purification, it is crucial to assess the crude product. The primary technique is Thin-Layer Chromatography (TLC) to visualize the number of components in your mixture. For aniline derivatives, it's recommended to run a TLC plate on silica gel to understand the polarity of the target compound and its impurities.[1] Further characterization of impurities can be performed using analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][3][4]

Recrystallization Troubleshooting

Q2: I'm trying to purify by recrystallization, but no crystals are forming after cooling. What should I do?

This is a common issue that typically points to a non-supersaturated solution or an inappropriate solvent choice.[5]

  • Solution Not Supersaturated: The concentration of your compound may be too low. Try re-heating the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool slowly again.[5]

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[5] You need a solvent where the compound is highly soluble at high temperatures but sparingly soluble at cold temperatures.[6][7]

  • Induce Crystallization: If the solution is supersaturated but crystals won't form, you can try to induce nucleation by:

    • Gently scratching the inside of the flask at the solution's surface with a glass rod.[5]

    • Adding a "seed crystal" of the pure compound to initiate crystal growth.[5]

    • Dipping a glass rod into the solution, letting the solvent evaporate to leave a thin residue of crystals, and then re-introducing the rod into the solution.[5]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid. To resolve this, you can:

  • Re-heat the solution to dissolve the oil and add more solvent to lower the saturation point.

  • Try a solvent with a lower boiling point.

  • Change the solvent system entirely, perhaps to a two-solvent system.

Q4: The yield from my recrystallization is very low. How can I improve it?

Low yield can result from several factors:

  • Using too much solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is key.[6] Any excess solvent will keep more of your product dissolved even after cooling.

  • Cooling too quickly: Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[6]

  • Premature crystallization: If crystallization occurs during a hot filtration step, it can lead to product loss. Ensure your funnel and flask are pre-heated.[6]

  • Incomplete crystallization: After slow cooling, place the flask in an ice bath to maximize the precipitation of the solid from the solution.[7]

Q5: After recrystallization, my product is still colored. How can I remove colored impurities?

If your target compound is expected to be colorless or white, a persistent color indicates impurities. You can add a small amount of activated decolorizing carbon to the hot solution before the filtration step.[7] The colored impurities will adsorb onto the carbon surface and can then be removed by hot filtration. Use carbon sparingly, as it can also adsorb some of your desired product.

Column Chromatography Troubleshooting

Q6: How do I select the right solvent system for flash column chromatography?

The ideal solvent system (mobile phase) should be determined using TLC.[6] Test various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and provides good separation from visible impurities.[6]

Q7: My aniline compound is streaking or sticking to the silica gel column. What's happening?

Silica gel is slightly acidic, which can cause basic compounds like anilines to interact strongly, leading to poor separation, streaking, or irreversible adsorption.[1] To mitigate this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to your eluent system. This will neutralize the acidic sites on the silica.[1]

Q8: My compound won't elute from the column, or the elution is very slow with significant tailing. What are the possible causes and solutions?

Several factors could be responsible:

  • Compound Decomposition: The compound may not be stable on silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[8]

  • Incorrect Solvent System: The eluent may not be polar enough. You can gradually increase the polarity of the mobile phase to encourage elution.[8]

  • Tailing: This often occurs with polar compounds. Once the compound begins to elute, you can sometimes increase the solvent polarity more significantly to push the rest of it off the column faster, assuming no other impurities are nearby on the TLC.[8]

Q9: The separation on the column is poor, even though the TLC looked promising. Why?

Poor separation during the column despite a good TLC can be due to:

  • Improper Column Packing: Air bubbles or cracks in the silica bed will lead to uneven flow and band broadening. Ensure the silica is packed uniformly as a slurry.[6]

  • Overloading the Column: Using too much crude material for the column size will exceed its separation capacity.

  • Poor Sample Loading: Applying the sample in too large a volume of solvent will cause the initial band to be very wide. Dissolve the sample in the absolute minimum amount of solvent for loading.[9] If solubility is an issue, consider "dry loading," where the compound is pre-adsorbed onto a small amount of silica before being added to the column.[9]

Quantitative Data Summary

While specific yield and purity data for this compound purification is dependent on the crude sample's quality, the following table provides a general comparison of the two primary purification techniques.

ParameterRecrystallizationFlash Column Chromatography
Typical Purity Good to Excellent (>98%)Good to Excellent (>98%)
Typical Yield 50-90% (can be lower)60-95%
Scalability Excellent (easy to scale up)Good (requires larger columns)
Time Required Moderate to Long (slow cooling)Fast (pressure-driven)
Solvent Usage ModerateHigh
Best For Removing small amounts of impurities from a mostly pure solidSeparating complex mixtures with multiple components

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization

This protocol outlines a standard method for purifying a solid compound like this compound.[6][7]

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) while stirring or swirling until the solid fully dissolves. Add more hot solvent dropwise only if needed to achieve complete dissolution.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[6]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[6]

Protocol 2: General Procedure for Flash Column Chromatography

This protocol describes a standard flash chromatography procedure on silica gel.[6][9]

  • Solvent System Selection: As determined by TLC analysis, prepare the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).[6]

  • Column Packing: Select an appropriately sized column. Pack the column with silica gel, typically by pouring it as a slurry in the eluent. Ensure the silica bed is compact and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent.[9] Carefully apply the sample solution evenly to the top of the silica bed using a pipette.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a different, volatile solvent, add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.[9] Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Apply positive pressure (using compressed air or a pump) to achieve a steady and rapid flow rate.[6]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

G crude Crude Product (this compound) purity_check Initial Purity Check (TLC/HPLC) crude->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Choose Method chromatography Attempt Column Chromatography purity_check->chromatography Choose Method recryst_success Crystals Formed & Yield is Good recrystallization->recryst_success chrom_success Good Separation & Elution chromatography->chrom_success pure_product Pure Product recryst_success->pure_product Yes no_crystals Problem: No Crystals Form recryst_success->no_crystals No oiling_out Problem: Oiling Out recryst_success->oiling_out No low_yield Problem: Low Yield recryst_success->low_yield No solve_no_crystals Solutions: - Concentrate solution - Scratch flask - Add seed crystal - Change solvent no_crystals->solve_no_crystals Retry solve_no_crystals->recrystallization Retry solve_no_crystals->chromatography If Fails solve_oiling_out Solutions: - Re-heat and add more solvent - Use lower boiling point solvent oiling_out->solve_oiling_out Retry solve_oiling_out->recrystallization Retry solve_oiling_out->chromatography If Fails solve_low_yield Solutions: - Use minimal hot solvent - Ensure slow cooling - Cool in ice bath low_yield->solve_low_yield Retry solve_low_yield->recrystallization Retry solve_low_yield->chromatography If Fails chrom_success->pure_product Yes streaking Problem: Streaking / Sticking chrom_success->streaking No no_elution Problem: No Elution / Tailing chrom_success->no_elution No poor_sep Problem: Poor Separation chrom_success->poor_sep No solve_streaking Solution: - Add 1% Triethylamine to eluent streaking->solve_streaking Retry solve_streaking->chromatography Retry solve_no_elution Solutions: - Increase eluent polarity - Check for decomposition on silica no_elution->solve_no_elution Retry solve_no_elution->chromatography Retry solve_poor_sep Solutions: - Repack column carefully - Use 'dry loading' method - Do not overload poor_sep->solve_poor_sep Retry solve_poor_sep->chromatography Retry

Caption: Troubleshooting workflow for purifying this compound.

References

stability and degradation of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 3-(2-Methylpyrimidin-4-yl)aniline for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and general best practices for handling similar chemical intermediates due to the limited availability of in-depth public stability studies for this specific compound.[1]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent Experimental Results

Potential Cause Troubleshooting Step
Compound Degradation Verify the storage conditions of the compound. It should be stored in a cool, dry, and well-ventilated place, protected from light.[1][2] For long-term storage, -80°C is recommended.
Contamination Ensure that all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents.
Inaccurate Quantification Recalibrate analytical instruments. Prepare fresh standard solutions for calibration curves.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Potential Cause Troubleshooting Step
Degradation Products The compound may be degrading under the experimental conditions. Consider potential degradation pathways such as hydrolysis, oxidation, or photolysis.[1] Analyze the sample using a validated stability-indicating HPLC method to quantify any degradation products.[1]
Impurities in Solvents/Reagents Run a blank analysis with only the solvents and reagents to check for impurities.
Sample Matrix Effects Perform a spike and recovery experiment to assess the influence of the sample matrix on the analytical signal.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to prevent degradation.[1] Based on supplier recommendations for similar compounds, the following conditions are advised:

Temperature Duration Additional Conditions
-80°C6 monthsProtect from light.[1]
-20°C1 monthProtect from light.[1]
Room TemperatureShort-termKeep in a dry, cool, and well-ventilated place in a tightly closed container.[2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific data for this compound is limited, aniline and pyrimidine derivatives can be susceptible to the following degradation pathways:

Degradation Pathway Description
Hydrolysis Degradation in the presence of water, which can be accelerated by acidic or basic conditions.[3]
Oxidation Degradation in the presence of oxidizing agents or atmospheric oxygen.[2][3] Aniline compounds can undergo oxidation, which may be indicated by a darkening in color upon exposure to air or light.[4]
Photolysis Degradation upon exposure to light, particularly UV radiation. It is recommended to protect the compound from light.[1][5]
Thermal Degradation Decomposition at elevated temperatures.[1]

Q3: How can I assess the stability of this compound in my experimental conditions?

A3: A forced degradation study is a common approach to evaluate the stability of a compound under various stress conditions.[6] This involves intentionally exposing the compound to conditions such as heat, humidity, acid, base, and light to identify potential degradation products and pathways.[7]

Q4: What analytical techniques are suitable for analyzing this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for purity analysis and impurity profiling.[6][8] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) can also be an effective method for the determination of anilines.[9]

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).[8]

  • Stress Conditions : Expose the sample solutions to the following stress conditions:

    • Acidic Hydrolysis : Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis : Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation : Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation : Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation : Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Time Points : Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis : Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to separate and quantify the parent compound and any degradation products.[1]

  • Data Analysis : Plot the concentration of the parent compound against time for each stress condition to determine the degradation rate. Identify and characterize any significant degradation products using techniques like LC-MS/MS.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Start prep_sample Prepare Stock Solution start->prep_sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->stress_conditions sampling Withdraw Samples at Time Points stress_conditions->sampling analysis HPLC/LC-MS Analysis sampling->analysis data_analysis Data Analysis & Degradation Profile analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_compound This compound cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_analysis Analytical Verification compound Compound Stability storage Storage Conditions (Temp, Light, Humidity) compound->storage is affected by experimental Experimental Conditions (pH, Solvents, Temp) compound->experimental is affected by degradation Degradation storage->degradation can lead to stable No Degradation storage->stable can maintain experimental->degradation can lead to experimental->stable can maintain hplc HPLC/LC-MS Analysis degradation->hplc is detected by stable->hplc is confirmed by

Caption: Factors influencing the stability of the compound.

References

Technical Support Center: Scale-Up Synthesis of 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-(2-Methylpyrimidin-4-yl)aniline. The guidance provided is based on established principles for analogous chemical transformations, particularly the Suzuki-Miyaura cross-coupling reaction, which is a prevalent method for constructing the biaryl bond in this and similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable method for synthesizing this compound?

The most common method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction between a pyrimidine derivative and a phenyl derivative. The two most likely routes are:

  • Route A: Coupling of 4-chloro-2-methylpyrimidine with 3-aminophenylboronic acid or its corresponding ester (e.g., pinacol ester).

  • Route B: Coupling of a 3-haloaniline (e.g., 3-bromoaniline) with a 2-methylpyrimidin-4-yl boronic acid/ester .

Route A is often preferred due to the commercial availability and relative stability of the starting materials.

Q2: What are the most critical parameters to control during the Suzuki-Miyaura coupling for this synthesis on a large scale?

When scaling up the Suzuki-Miyaura reaction, several parameters are critical for ensuring high yield, purity, and safety:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen.[1] It is imperative to conduct all stages of the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation, which leads to inactivity and promotes side reactions like homocoupling.[2]

  • Reagent and Solvent Quality: The purity of starting materials is crucial. Boronic acids are particularly susceptible to protodeboronation upon exposure to moisture.[1] Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.[1]

  • Temperature Control: Poor heat transfer in large reactors can lead to localized hotspots, potentially causing catalyst decomposition (formation of palladium black) and an increase in impurity formation.[2] Conversely, insufficient heating can result in slow or incomplete reactions. Precise monitoring and control of the internal reaction temperature are essential.

  • Efficient Mixing: Inadequate agitation can lead to poor mixing of the catalyst, base (which is often a solid), and reactants, particularly as the reaction mixture may become a thick slurry.[2] This can cause inconsistent reaction progress and localized side reactions. The reactor's agitation system must be sufficient for the scale and viscosity of the reaction.

Q3: What are the most common impurities and by-products to expect during the synthesis and how can they be minimized?

Several classes of impurities can arise during the synthesis of this compound:

  • Homocoupling Products: These result from the dimerization of the starting materials, leading to the formation of 4,4'-di(2-methylpyrimidine) and/or 3,3'-diaminobiphenyl. This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[3] Minimization is achieved through rigorous exclusion of oxygen via inert gas sparging and maintaining a positive inert gas pressure.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of aniline from 3-aminophenylboronic acid. This is particularly problematic in the presence of excess water and at elevated temperatures.[3] Using anhydrous solvents and carefully controlling the amount of water in the reaction mixture can mitigate this.

  • Dehalogenation Product: The chloro-pyrimidine starting material can be reduced to 2-methylpyrimidine. This can occur if there are sources of hydride in the reaction mixture or if the transmetalation step of the catalytic cycle is slow.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-chloro-2-methylpyrimidine and 3-aminophenylboronic acid (or its derivatives) in the final product. Optimization of reaction time, temperature, and catalyst loading is necessary to drive the reaction to completion.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential CauseTroubleshooting Steps & Rationale
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst and ligand. The active Pd(0) species is prone to oxidation, rendering it inactive. Ensure proper storage under an inert atmosphere. Consider using more air-stable pre-catalysts, especially for large-scale operations.[1]
Poor Reagent Quality Use fresh, high-purity starting materials. Verify the purity of 4-chloro-2-methylpyrimidine and the boronic acid/ester. Boronic acids can degrade over time; consider using a more stable boronic acid ester (e.g., pinacol ester) for better consistency.[1]
Inadequate Degassing Ensure all solvents are thoroughly degassed. Use methods like sparging with nitrogen or argon for an extended period or freeze-pump-thaw cycles (for smaller scales). Maintain a positive pressure of inert gas throughout the reaction to prevent oxygen ingress.[1]
Incorrect Base or Base Quality Screen different bases and ensure they are anhydrous and finely powdered. The base is crucial for activating the boronic acid for the transmetalation step. Bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] Their solubility and particle size can significantly impact the reaction rate at scale.
Sub-optimal Temperature Carefully monitor and control the internal reaction temperature. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessive temperatures can lead to catalyst decomposition and byproduct formation.[2]
Issue 2: Significant By-product Formation (e.g., Homocoupling, Protodeboronation)
Potential CauseTroubleshooting Steps & Rationale
Presence of Oxygen Improve the degassing procedure and ensure a leak-free reaction setup. Oxygen promotes the oxidative homocoupling of boronic acids, a common side reaction.[3]
Sub-optimal Catalyst/Ligand System Optimize the catalyst and ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can facilitate the desired cross-coupling and suppress side reactions. The choice of ligand is critical when coupling with electron-deficient heterocycles like pyrimidines.
Incorrect Base Selection Choose a base that minimizes side reactions. While a base is necessary, some bases in the presence of water can accelerate protodeboronation.[3] Anhydrous K₃PO₄ is often a good choice.
High Reaction Temperature Lower the reaction temperature. While this may require longer reaction times, higher temperatures can accelerate side reactions more than the desired product formation.
Issue 3: Difficult Purification and Product Isolation
Potential CauseTroubleshooting Steps & Rationale
Formation of Closely Eluting Impurities Optimize the reaction to minimize impurity formation. If impurities are unavoidable, explore different purification techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be effective for removing many impurities. Column chromatography on silica gel may be necessary but can be challenging to scale up.
Product Precipitation/Oiling Out Adjust the work-up procedure. After the reaction, the product may need to be extracted into an organic solvent. If the product is a solid, controlled precipitation by adding an anti-solvent or cooling can be an effective isolation method. Ensure the pH is adjusted correctly during aqueous work-up to keep the aniline product in the organic phase.
Residual Palladium Employ methods for palladium scavenging. Residual palladium in the final product is a major concern for pharmaceutical applications. Techniques include treatment with activated carbon, specialized silica-based scavengers, or crystallization.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a representative example and requires optimization for specific laboratory conditions and scale.

Materials:

  • 4-chloro-2-methylpyrimidine (1.0 eq)

  • 3-Aminophenylboronic acid pinacol ester (1.1 - 1.3 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.01 - 0.03 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq), anhydrous, finely powdered

  • 1,4-Dioxane and Water (e.g., 4:1 to 10:1 ratio), degassed

Procedure:

  • Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen/argon inlet. The reactor should be thoroughly dried and purged with inert gas.

  • Reagent Charging: To the reactor, charge 4-chloro-2-methylpyrimidine, 3-aminophenylboronic acid pinacol ester, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) to the reactor via cannula or a pump under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.

    • Wash the organic phase with water and then with brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/heptane).

    • If necessary, perform column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald PrecatalystsChoice depends on scale and optimization. Buchwald precatalysts are often more active and air-stable.
Catalyst Loading 1-5 mol%Lower loading is desirable for cost and ease of removal at scale, but may require longer reaction times.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often a good balance of reactivity and low side reactions. Must be anhydrous.
Solvent System 1,4-Dioxane/Water, Toluene/Water, 2-MeTHF/WaterThe choice of solvent affects solubility, reaction rate, and ease of work-up.
Temperature 80 - 110 °CNeeds to be optimized; higher temperatures can increase reaction rate but also impurity formation.
Typical Yield 70 - 90%Highly dependent on optimization of all parameters.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactor_Setup Inert Reactor Setup Reagent_Prep Degas Solvents & Prepare Reagents Reactor_Setup->Reagent_Prep Charge_Reagents Charge Pyrimidine, Boronic Ester, Base, Catalyst Reagent_Prep->Charge_Reagents Add_Solvent Add Degassed Solvent Charge_Reagents->Add_Solvent Heat_React Heat to 80-100°C & Monitor Add_Solvent->Heat_React Quench_Extract Cool, Dilute & Perform Aqueous Wash Heat_React->Quench_Extract Concentrate Concentrate Organic Phase Quench_Extract->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low or No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents High Purity? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use Fresh Catalyst/ Air-Stable Pre-catalyst Check_Catalyst->Sol_Catalyst No Check_Atmosphere Is Atmosphere Inert? Check_Reagents->Check_Atmosphere Yes Sol_Reagents Use Fresh Reagents/ Boronic Ester Check_Reagents->Sol_Reagents No Check_Conditions Are Temp/Base/Solvent Optimal? Check_Atmosphere->Check_Conditions Yes Sol_Atmosphere Improve Degassing/ Check for Leaks Check_Atmosphere->Sol_Atmosphere No Sol_Conditions Screen Conditions & Optimize Check_Conditions->Sol_Conditions No

Caption: A logical workflow to diagnose and solve low yield issues.

References

Technical Support Center: 3-(2-Methylpyrimidin-4-yl)aniline Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining analytical methods for 3-(2-Methylpyrimidin-4-yl)aniline. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the quantification and purity assessment of this compound?

A1: The most common techniques for analyzing aromatic amines and pyrimidine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC with UV detection is widely used for routine quantification and purity checks due to its robustness.[2] GC-MS is valuable for identifying and quantifying volatile impurities, often after a derivatization step to improve compound volatility.[3]

Q2: What is a recommended starting point for an HPLC method?

A2: A good starting point for method development is a reversed-phase HPLC method. The basic nature of the aniline group and the pyrimidine ring suggests that peak tailing could be a challenge due to interactions with silica-based columns.[4][5] Therefore, a column with reduced silanol activity is recommended.

Q3: How should I prepare my sample for HPLC analysis?

A3: this compound is typically soluble in common organic solvents. A recommended starting procedure is to dissolve the sample in a mixture of the mobile phase, such as methanol or acetonitrile, and water. Ensure the final sample concentration is within the linear range of the method.

Q4: What is the expected UV absorbance maximum for this compound?

Troubleshooting Guides

HPLC Method Issues

Q: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC.[4] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column.[4][6][7]

Here is a step-by-step troubleshooting guide:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups.[6]

  • Use a Sacrificial Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.[6]

  • Column Selection:

    • Switch to an "end-capped" column where the residual silanol groups have been chemically deactivated.[4][7]

    • Consider using a column with a different stationary phase, such as a polymer-based or hybrid silica column.[6]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[5] Try diluting your sample and re-injecting.

  • Inspect for Column Voids: A void at the column inlet can cause peak shape distortion.[6] This can be checked by reversing and flushing the column (if the manufacturer's instructions permit).

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol provides a starting point for the analysis of this compound. Optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • A table with suggested HPLC parameters is provided below.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • This compound reference standard

    • Volumetric flasks and pipettes

    • HPLC vials

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase as described in the table below. Filter and degas before use.

    • Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent, and dilute to a concentration within the calibration range.

    • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.

    • Data Processing: Integrate the peak area of the main peak and calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is intended for the identification of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector.

    • Data acquisition and processing software with a mass spectral library.

  • Chromatographic Conditions:

    • A table with suggested GC-MS parameters is provided below.

  • Reagents and Materials:

    • Methanol (GC grade) or other suitable solvent.

    • This compound sample.

    • GC vials with septa.

  • Procedure:

    • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol) to an appropriate concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample into the GC-MS system.

    • Data Processing: Analyze the resulting chromatogram. For each impurity peak, examine the mass spectrum and compare it to a spectral library (e.g., NIST) to tentatively identify the structure.

Data Presentation

Table 1: Example HPLC-UV Method Parameters
ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or determined optimum)
Table 2: Example GC-MS Method Parameters
ParameterSuggested Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Is peak tailing observed for all peaks or just the analyte? start->q1 all_peaks Possible System Issue: - Column void - Blocked frit - Extra-column volume q1->all_peaks All Peaks analyte_only Likely Chemical Interaction (Analyte-Stationary Phase) q1->analyte_only Analyte Only action1 Action: Lower Mobile Phase pH (e.g., to pH 2.5-3.0) analyte_only->action1 q2 Is peak shape improved? action1->q2 action2 Action: Increase Buffer Strength or Add Competing Base (TEA) q2->action2 No end_good Problem Resolved q2->end_good Yes q3 Is peak shape improved? action2->q3 action3 Action: Switch to an End-Capped or Hybrid Technology Column q3->action3 No q3->end_good Yes end_bad Consult Further (e.g., Column Manufacturer) action3->end_bad

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions equilibrate Equilibrate HPLC System prep_std->equilibrate prep_sample Prepare Sample Solutions prep_sample->equilibrate inject Inject Samples & Standards equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: General experimental workflow for HPLC analysis.

References

addressing impurities in 3-(2-Methylpyrimidin-4-yl)aniline samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Methylpyrimidin-4-yl)aniline. The information provided is intended to help address common issues related to impurities that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my this compound sample?

A1: Impurities can originate from several sources throughout the manufacturing and handling process. These are broadly categorized as:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis. They can include unreacted starting materials, residual solvents, reagents, and by-products from side reactions.[1]

  • Degradation Impurities: These impurities form when the substance degrades over time due to exposure to light, heat, moisture, or atmospheric oxygen.[1][2] Common degradation pathways for aromatic amines include oxidation.[1]

  • Elemental Impurities: These can include residual heavy metals from catalysts used during the synthesis.[1]

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying unknown peaks requires a systematic approach.

  • Review the Synthetic Route: Consider the starting materials, reagents, and intermediates used in the synthesis of this compound. For instance, in a typical Suzuki-Miyaura coupling, residual boronic acids, palladium catalysts, or starting halides could be present.[3]

  • Consider Degradation Products: Aromatic amines can be susceptible to oxidation and hydrolysis.[2][4] The unknown peak could be an oxidized form of your target molecule.

  • Employ Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities by providing both retention time data and mass-to-charge ratio information.[5][6] Further structural elucidation can be achieved using techniques like NMR spectroscopy.[7]

Q3: What are the best practices for storing this compound to minimize degradation?

A3: To maintain the purity and stability of this compound, proper storage is crucial. Based on general guidelines for similar research compounds, the following conditions are recommended:

  • Short-term storage (up to 1 month): Store at -20°C.[2]

  • Long-term storage (up to 6 months): Store at -80°C.[2]

  • Protection from Light: The compound should be stored in a light-resistant container.[2]

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Problem 1: Low Purity After Synthesis

If your initial synthesis of this compound results in low purity, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[8] If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Side Reactions Optimize reaction conditions such as temperature, solvent, and stoichiometry of reagents to minimize the formation of by-products.
Ineffective Work-up Ensure proper pH adjustment during aqueous work-up to effectively separate acidic or basic impurities.[8] Use appropriate organic solvents for extraction.
Residual Catalyst If a palladium catalyst was used (e.g., in a Suzuki coupling), employ a purification method specifically designed to remove residual metals, such as filtration through a specialized scavenger resin.
Problem 2: Difficulty in Removing a Persistent Impurity

Some impurities may co-elute with the product in chromatography or co-crystallize.

Potential Cause Suggested Solution
Similar Polarity of Impurity and Product If using column chromatography, try a different solvent system with varying polarity or a different stationary phase.[3] Techniques like preparative HPLC or supercritical fluid chromatography (SFC) can offer higher resolution.[9]
Isomeric Impurity Isomers can be particularly challenging to separate. High-resolution analytical techniques like UPLC-MS may be required for detection and quantification.[6] Separation may require specialized chiral chromatography if the isomers are enantiomers or diastereomers.
Impurity Co-crystallization Experiment with different crystallization solvents or solvent mixtures.[10] Consider using an anti-solvent crystallization technique to alter the solubility profile and potentially exclude the impurity from the crystal lattice.[10]

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water)[10]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the solvent's boiling point.[10]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[7]

  • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[5] Further dilute as necessary.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 3-aminophenylboronic acid, 4-chloro-2-methylpyrimidine) reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Aqueous Work-up and Extraction reaction->workup crude Crude Product workup->crude purify Purification (e.g., Column Chromatography or Recrystallization) crude->purify pure Pure this compound purify->pure analysis Purity Analysis (HPLC, LC-MS) pure->analysis impurities Impurity Profile analysis->impurities G Troubleshooting Logic for Impurity Identification cluster_investigation Investigation Steps cluster_identification Identification start Unknown Peak Detected in Analysis review_synthesis Review Synthetic Route (Starting materials, reagents, by-products) start->review_synthesis consider_degradation Consider Degradation Pathways (Oxidation, hydrolysis) start->consider_degradation lcms_analysis Perform LC-MS Analysis start->lcms_analysis mass_data Obtain Mass Data (m/z) lcms_analysis->mass_data structure_elucidation Propose Putative Structure mass_data->structure_elucidation confirmation Confirm Structure (e.g., with reference standard or NMR) structure_elucidation->confirmation

References

Technical Support Center: Enhancing the Biological Activity of 3-(2-Methylpyrimidin-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with 3-(2-Methylpyrimidin-4-yl)aniline derivatives. Below you will find troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and key biological data to support your research endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and biological evaluation of this compound derivatives, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield During Synthesis - Purity of Starting Materials: Impurities or moisture in reactants can hinder the reaction.[1] - Incorrect Stoichiometry: Molar ratios of reactants may not be optimal.[1] - Reaction Conditions: Temperature, solvent, or catalyst may not be ideal. - Atmosphere Control: Sensitivity of reagents to air or moisture.[1]- Ensure starting materials are of high purity and thoroughly dried.[1] - Carefully calculate and precisely measure all reactants. - Systematically vary reaction conditions (e.g., temperature gradient, solvent screening) to find the optimum. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Side-Products - Side Reactions: The reactivity of the pyrimidine ring can lead to undesired reactions like dimerization or polymerization.[1] - Lack of Regioselectivity: Synthesis of substituted pyrimidines can result in multiple isomers.[1]- Modify reaction conditions, such as lowering the temperature or changing the solvent, to minimize side reactions.[1] - Employ protecting groups or directing groups to improve regioselectivity.[1]
Poor Biological Activity in Kinase Assays - Compound Purity: Impurities may interfere with the assay. - Compound Solubility: Poor solubility in the assay buffer can lead to inaccurate results. - Assay Conditions: ATP concentration, enzyme concentration, or incubation time may not be optimal. - Target Kinase Selection: The derivative may not be active against the chosen kinase.- Purify the compound to >95% using techniques like preparative HPLC or crystallization.[1] - Use a co-solvent like DMSO and ensure the final concentration in the assay is not inhibitory to the enzyme. - Optimize assay conditions based on literature precedents for the specific kinase. - Screen the compound against a panel of kinases to identify potential targets. The 4-anilinopyrimidine core is a known scaffold for various kinase inhibitors, including those targeting EGFR, VEGFR, JNK, and PI3K.[2][3]
Inconsistent Results in Cell-Based Assays - Cell Line Viability: Poor cell health can affect experimental outcomes. - Compound Cytotoxicity: The compound may be toxic to the cells at the tested concentrations. - Compound Stability: The compound may degrade in the cell culture medium.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Perform a dose-response curve to determine the optimal non-toxic concentration. - Assess the stability of the compound in the medium over the time course of the experiment using methods like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound derivatives?

A1: The 4-anilinopyrimidine scaffold is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.[4] The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.[4] The aniline moiety provides a vector for substitutions to enhance potency and selectivity by interacting with other regions of the ATP-binding pocket.[2][4]

Q2: How can I improve the selectivity of my this compound derivatives?

A2: Selectivity can be enhanced by modifying the substituents on the aniline ring.[3] Even small changes in the position or nature of the substituent can lead to significant differences in selectivity for various kinases like EGFR or VEGFR2.[3]

Q3: What are some common synthetic routes for preparing the this compound core?

A3: Common synthetic strategies for pyrimidine derivatives include the condensation of an N-C-N fragment with a 1,3-dicarbonyl compound.[5] For biaryl structures like this, Suzuki-Miyaura coupling is a robust method to connect the pyrimidine and aniline rings.[2][4]

Q4: My compound has poor solubility. How can I address this?

A4: To improve solubility for biological assays, you can try preparing a stock solution in a solvent like DMSO and then diluting it in the assay buffer. For in vivo studies, formulation strategies such as using co-solvents, cyclodextrins, or lipid-based formulations may be necessary.

Experimental Protocols

General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 1 µL) of the diluted compound solution to the wells of a 384-well plate.[2]

    • Add the kinase enzyme to each well and incubate briefly at room temperature.[2]

    • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP.[2] The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

General Synthesis of 2-Substituted Anilino Pyrimidine Derivatives

This protocol outlines a general method for the synthesis of 2-substituted anilino pyrimidine derivatives.

  • Preparation of the Chloropyrimidine Intermediate:

    • Synthesize the appropriate 2-chloropyrimidine intermediate. For example, preparation of N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-... may be a relevant starting point depending on the final desired structure.[6]

  • Nucleophilic Aromatic Substitution:

    • To a solution of the 2-chloropyrimidine derivative in a suitable solvent (e.g., THF), add the desired aniline derivative.

    • The reaction may require the addition of a base (e.g., DIEA) and heating under reflux.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Quantitative Data

The following table summarizes the kinase inhibitory activity (IC50) of some representative anilinopyrimidine derivatives from the literature. Note that direct comparisons should be made with caution due to variations in assay conditions between studies.

Compound IDCore ScaffoldTarget KinaseIC50 (µM)Reference
14-(Pyrazol-3-yl)-pyrimidineJNK30.63[1] in[2]
24-(Pyrazol-3-yl)-pyridineJNK30.16[1] in[2]
34-(Pyrazol-3-yl)-pyridineJNK30.08[1] in[2]
11k2-Anilino-4-triazolpyrimidineCDK40.02359[7][8]
11k2-Anilino-4-triazolpyrimidineHDAC10.06111[7][8]
11k2-Anilino-4-triazolpyrimidineHDAC20.08062[7][8]
11k2-Anilino-4-triazolpyrimidineHDAC60.04533[7][8]

Visualizations

Kinase Inhibitor Mechanism of Action

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Anilinopyrimidine Inhibitor Hinge_Region Hinge_Region Hydrophobic_Pocket_I Hydrophobic_Pocket_I Ribose_Pocket Ribose_Pocket Pyrimidine_Core Pyrimidine_Core Pyrimidine_Core->Hinge_Region H-Bond Aniline_Moiety Aniline_Moiety Aniline_Moiety->Hydrophobic_Pocket_I Hydrophobic Interaction

Caption: Interaction of anilinopyrimidine inhibitor with a kinase ATP-binding pocket.

General Experimental Workflow for Kinase Inhibitor Evaluation

G A Compound Synthesis and Purification B In Vitro Kinase Inhibition Assay A->B C Determine IC50 Value B->C D Cell-Based Antiproliferation Assay C->D E Lead Compound Identification D->E F In Vivo Efficacy Studies E->F

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Troubleshooting Logic for Low Reaction Yield

G Start Low Reaction Yield Purity Check Purity of Starting Materials Start->Purity Stoichiometry Verify Reactant Stoichiometry Start->Stoichiometry Conditions Optimize Reaction Conditions (T, Solvent) Start->Conditions Atmosphere Use Inert Atmosphere Start->Atmosphere End Improved Yield Purity->End Stoichiometry->End Conditions->End Atmosphere->End

References

Validation & Comparative

A Comparative Analysis of Anilinopyrimidine-Based Kinase Inhibitors and Other Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected anilinopyrimidine compound, Sorafenib, and Sunitinib against a panel of key kinases. Lower IC50 values indicate greater potency.

Kinase TargetN-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea (IC50 in µM)[1]Sorafenib (IC50 in nM)[2]Sunitinib (IC50 in nM)[3]
VEGFR2 0.035909
PDGFRβ 0.028588
c-Kit 0.0426816
Flt3 0.0155823
c-RAF -6-
B-RAF -22-
RET --15
FGFR1 ---

Signaling Pathways

Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. A common target for the inhibitors discussed here is the Receptor Tyrosine Kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.[4][5]

RTK_signaling_pathway cluster_RTK Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds P1 P P2 P Adaptor Adaptor Proteins (e.g., Grb2) RTK->Adaptor Recruits PI3K PI3K RTK->PI3K Activates Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Angiogenesis) ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Inhibitor Kinase Inhibitor Inhibitor->RTK Inhibits Autophosphorylation Inhibitor->Raf Sorafenib

Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

The determination of a kinase inhibitor's potency is typically performed using an in vitro kinase assay. The following is a generalized protocol for such an assay.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., anilinopyrimidine derivative)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-32P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these concentrations in the kinase reaction buffer.

  • Kinase Reaction Setup: Add the kinase and the diluted test compound to the wells of the microplate. Allow for a pre-incubation period for the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the kinase reaction and quantify the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[1]

    • Fluorescence-based (e.g., TR-FRET): Add a detection solution containing a labeled antibody that recognizes the phosphorylated substrate.

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.[6]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

kinase_inhibition_assay_workflow Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Add_Kinase Add Kinase and Compound to Plate Prep_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_Sub_ATP Add Substrate and ATP to Initiate Reaction Pre_Incubate->Add_Sub_ATP Incubate Incubate at Controlled Temperature Add_Sub_ATP->Incubate Stop_Detect Stop Reaction and Add Detection Reagent Incubate->Stop_Detect Read_Plate Read Plate (Luminescence, Fluorescence, or Radioactivity) Stop_Detect->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A general workflow for an in vitro kinase inhibition assay.

Conclusion

The anilinopyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated by the representative compound N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea, derivatives of this class can exhibit potent and selective inhibitory activity against key receptor tyrosine kinases.[1] When compared to established multi-kinase inhibitors like Sorafenib and Sunitinib, anilinopyrimidine-based compounds can offer a different spectrum of activity, potentially leading to improved efficacy or a more favorable side-effect profile in specific therapeutic contexts. Further structure-activity relationship (SAR) studies on the anilinopyrimidine core, including modifications at the 2-methylpyrimidin-4-yl position, could lead to the discovery of next-generation kinase inhibitors with enhanced properties.

References

Validating the Mechanism of Action of 2-Substituted Aniline Pyrimidines as Dual Mer/c-Met Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a promising class of dual Mer and c-Met kinase inhibitors, the 2-substituted aniline pyrimidines, with established multi-kinase inhibitors. The focus is on validating the mechanism of action through supporting experimental data and detailed protocols. Due to the limited publicly available information on the specific compound 3-(2-Methylpyrimidin-4-yl)aniline, this guide will focus on a well-characterized derivative from the same chemical class, compound 18c , a potent dual Mer/c-Met inhibitor.[1] The performance of this class of compounds will be compared against established inhibitors: Cabozantinib, Glesatinib, and Merestinib.

Mechanism of Action: Dual Inhibition of Mer and c-Met Kinases

Mer and c-Met are receptor tyrosine kinases that, when dysregulated, play crucial roles in cancer cell proliferation, survival, invasion, and metastasis. The simultaneous inhibition of both Mer and c-Met presents a compelling therapeutic strategy to overcome tumor resistance and progression. The 2-substituted aniline pyrimidine scaffold has been identified as a promising pharmacophore for developing potent dual inhibitors of these kinases.

Comparative Analysis of Kinase Inhibitory Potency

The in vitro potency of the 2-substituted aniline pyrimidine derivative 18c and comparator compounds against Mer and c-Met kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the kinase activity.

CompoundTarget KinaseIC50 (nM)
Compound 18c Mer 18.5 ± 2.3 [1]
c-Met 33.6 ± 4.3 [1]
CabozantinibMerNot explicitly reported in the same context, but known to inhibit.
c-Met1.3[2][3][4]
GlesatinibMerInhibits at concentrations below 75 nM[5]
c-Met19[5]
MerestinibMer (MERTK)10[6][7]
c-Met4.7[8]

In Vitro Antiproliferative Activity

The efficacy of these compounds in inhibiting the growth of various cancer cell lines provides a cellular context for their kinase inhibitory activity.

CompoundCell LineCancer TypeIC50 (nM)
Compound 18c HepG2Hepatocellular CarcinomaComparable to Cabozantinib
MDA-MB-231Breast CancerSurpassing Cabozantinib
HCT116Colorectal CarcinomaSurpassing Cabozantinib
CabozantinibVarious-Potent antiproliferative activity
GlesatinibNCI-H1299Non-Small Cell Lung Cancer80[9][10]
MerestinibMKN45, Hs746T, H1993MET-amplified cancer cell linesPotent anti-proliferative activity[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the enzymatic activity of a target kinase.

Materials:

  • Recombinant human Mer and c-Met kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add the recombinant kinase to each well, except for the negative controls.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based ATP detection reagent to stop the kinase reaction and measure the remaining ATP.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13]

Cell Proliferation Assay (CCK-8)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.[14][15][16][17]

Materials:

  • Cancer cell lines (e.g., HepG2, MDA-MB-231, HCT116)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • CCK-8 Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This study evaluates the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specific size, randomize the mice into treatment and control groups.[18]

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the determined dosing schedule and route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).[18]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Mer_cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Mer Mer PI3K PI3K Mer->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS Gas6 Gas6 Gas6->Mer Binds HGF HGF HGF->cMet Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Substituted Aniline Pyrimidine (e.g., Compound 18c) Inhibitor->Mer Inhibitor->cMet

Dual Mer/c-Met Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (e.g., CCK-8) Kinase_Assay->Cell_Assay Cellular Activity Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft Efficacy Data_Analysis Data Analysis and Mechanism Validation Xenograft->Data_Analysis Start Compound Synthesis (2-Substituted Aniline Pyrimidine) Start->Kinase_Assay Potency

General Experimental Workflow for Inhibitor Validation.

Comparison_Logic cluster_alternatives Established Mer/c-Met Inhibitors cluster_assays Comparative Assays Compound_Class 2-Substituted Aniline Pyrimidine Derivatives (e.g., Compound 18c) Kinase_Potency Kinase Inhibitory Potency (IC50) Compound_Class->Kinase_Potency Cellular_Efficacy Antiproliferative Activity (IC50) Compound_Class->Cellular_Efficacy InVivo_Efficacy In Vivo Antitumor Efficacy Compound_Class->InVivo_Efficacy Cabozantinib Cabozantinib Cabozantinib->Kinase_Potency Cabozantinib->Cellular_Efficacy Cabozantinib->InVivo_Efficacy Glesatinib Glesatinib Glesatinib->Kinase_Potency Glesatinib->Cellular_Efficacy Glesatinib->InVivo_Efficacy Merestinib Merestinib Merestinib->Kinase_Potency Merestinib->Cellular_Efficacy Merestinib->InVivo_Efficacy

Logical Framework for Comparative Analysis.

References

comparative analysis of 3-(2-Methylpyrimidin-4-yl)aniline and similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected anilinopyrimidine derivatives against various protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Compound ClassSpecific Compound/ModificationTarget ProteinIC50 (nM)Reference
2-Anilinopyrimidine Compound with 1,2-dimethylpiperazine pendantPAK1Potent Inhibition[2]
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine -CDK2Potent Inhibition[3]
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine -CDK4Potent Inhibition[3]
2-Anilino-4-triazolpyrimidine Compound 11kCDK423.59[4]
2-Anilino-4-triazolpyrimidine Compound 11kCDK6128.60[4]
Thieno[2,3-d]pyrimidine Compound 5bEGFR (Wild Type)37.19[5]
Thieno[2,3-d]pyrimidine Compound 5bEGFR (T790M Mutant)204.10[5]
Pyrimidine Derivatives Compound 7EGFR Kinase Domain-[5]
Pyrimidine Derivatives Compound 12EGFR Kinase Domain-[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: CDK4)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Substrate peptide (e.g., a derivative of retinoblastoma protein, Rb)

  • Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or fluorescently modified

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted test compounds.

  • Initiate the kinase reaction by adding the CDK4/Cyclin D1 enzyme and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like EDTA).

  • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Wash the membrane to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter (for [γ-³²P]ATP) or a fluorescence reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, MDA-MB-468)[6]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT or resazurin reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or resazurin reagent to each well and incubate for a few hours to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for pyrimidine-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Anilinopyrimidine Anilinopyrimidine Inhibitor Anilinopyrimidine->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by anilinopyrimidine-based compounds.

Conclusion

The anilinopyrimidine scaffold is a versatile and potent platform for the development of kinase inhibitors. Structure-activity relationship studies have shown that modifications at various positions of the pyrimidine and aniline rings can significantly influence potency and selectivity.[7][8] The data presented in this guide, derived from various research efforts, highlights the potential of this compound class in targeting key kinases involved in cancer progression. Further research and development focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds are warranted to unlock their full therapeutic potential.

References

Comparative Analysis of the Predicted Biological Activity of 3-(2-Methylpyrimidin-4-yl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activity of 3-(2-Methylpyrimidin-4-yl)aniline and its key positional isomers. Due to the limited availability of direct experimental data for these specific compounds in publicly accessible literature, this analysis is based on established Structure-Activity Relationships (SAR) of analogous anilinopyrimidine derivatives, a well-studied class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.

The anilinopyrimidine scaffold is a common pharmacophore in many approved and investigational drugs. The positioning of the aniline and methyl groups on the pyrimidine ring is critical in determining the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity. This guide will explore the predicted impact of these positional variations on anticancer and kinase inhibitory activities.

Predicted Biological Activity Profile

Based on extensive research into anilinopyrimidine derivatives, it is anticipated that this compound and its isomers will primarily exhibit activity as kinase inhibitors. The pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of various kinases, while the aniline moiety can be modified to enhance potency and selectivity. The position of the methyl group can also influence binding and pharmacokinetic properties.

The primary focus of this comparison will be on their potential as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Data on Analogous Anilinopyrimidine Derivatives

To illustrate the potential differences in biological activity among the isomers, the following tables summarize IC50 values for analogous 2-anilinopyrimidine and 4-anilinopyrimidine derivatives against common cancer cell lines and kinases. It is important to note that these are representative data from different studies and direct comparison should be approached with caution.

Table 1: Antiproliferative Activity of Representative Anilinopyrimidine Analogs

Compound ClassRepresentative AnalogCancer Cell LineIC50 (µM)
2-Anilinopyrimidine 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidineHuman tumor cell linesPotent antiproliferative activity reported[1]
4-Anilinopyrimidine N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureaVarious cancer cell linesMicromolar range cytotoxicity[2]
2,4-Disubstituted Pyrimidine 2,4-dianilino-5-fluoropyrimidineH3122 cell lineGood cytotoxic activities reported[1]

Table 2: Kinase Inhibitory Activity of Representative Anilinopyrimidine Analogs

Compound ClassRepresentative AnalogTarget KinaseIC50 (nM)
2-Anilinopyrimidine 7-aryl-2-anilino-pyrrolopyrimidinesMer2
Axl16
4-Anilinopyrimidine Anilinopyrimidine-based naphthamideVEGFR-20.5[3]
Anilinopyrimidine Anilinopyrimidine derivativec-Met8.8[4]
VEGFR-216[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of anilinopyrimidines is highly dependent on their substitution pattern:

  • Position of the Aniline Group: The nitrogen of the aniline group and the nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site. The geometry of this interaction is dictated by the position of the aniline substituent. Generally, 2- and 4-anilinopyrimidines are potent kinase inhibitors. The biological activity of a 5-anilinopyrimidine would likely differ significantly due to the altered orientation of the aniline group relative to the pyrimidine nitrogens.

  • Position of the Methyl Group: A methyl group can influence activity through steric effects and by modifying the electronic properties of the pyrimidine ring. Its position can affect the planarity of the molecule and its ability to fit into the ATP-binding pocket. For instance, a methyl group adjacent to the aniline linkage might create steric hindrance that could either be beneficial or detrimental to binding, depending on the specific kinase.

  • Substituents on the Aniline Ring: Modifications to the aniline ring are a common strategy to improve potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

To experimentally validate the predicted biological activities of this compound and its isomers, the following standard protocols are recommended.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a multi-well plate, add the kinase enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent such as Kinase-Glo®, which quantifies the amount of ATP remaining in the well.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Anilinopyrimidine_Inhibitor Anilinopyrimidine Inhibitor Anilinopyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the mechanism of action of an anilinopyrimidine inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism Synthesis Synthesis of This compound and its Isomers Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Synthesis->Kinase_Assay Test Compounds Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Identify Active Compounds Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Investigate Mechanism Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay

Caption: A typical experimental workflow for the biological evaluation of novel small molecule inhibitors.

References

Comparative Efficacy of 3-(2-Methylpyrimidin-4-yl)aniline Derivatives in Preclinical In-Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-tumorigenic potential of novel 3-(2-Methylpyrimidin-4-yl)aniline derivatives, with a focus on dual Mer/c-Met inhibitors, reveals promising efficacy in preclinical settings. This guide provides a comparative overview of their performance against established cancer therapies, supported by experimental data from in-vivo studies.

Researchers in oncology drug development are continuously seeking more effective and targeted therapies. A promising class of compounds, this compound derivatives, has emerged, demonstrating potent inhibition of key oncogenic signaling pathways. This guide synthesizes available preclinical data to offer a clear comparison of their in-vivo efficacy, experimental protocols, and mechanisms of action.

In-Vivo Efficacy: A Head-to-Head Comparison

Recent studies have highlighted a series of 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met, two receptor tyrosine kinases frequently overexpressed in various cancers and implicated in tumor growth, metastasis, and drug resistance. Among these, compounds identified as 17c and 18c have shown significant anti-proliferative activity in in-vitro studies against human colorectal carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MDA-MB-231) cell lines. While specific in-vivo tumor growth inhibition data for these exact compounds in HCT116 xenografts is not yet publicly available in detail, the strong in-vitro performance and favorable pharmacokinetic profiles mentioned in preliminary reports suggest their potential for significant anti-tumor activity in animal models.

To provide a benchmark for their potential in-vivo efficacy, this guide compares their profile to established kinase inhibitors, Cabozantinib and UNC2025 , for which in-vivo data in relevant models are available.

Quantitative Data Summary
CompoundTarget(s)Animal ModelDosing ScheduleKey Efficacy Results
This compound Derivatives (e.g., 17c, 18c) Mer, c-MetHCT116 Xenograft (anticipated)Not yet reportedPotent in-vitro anti-proliferative activity (IC50 values in the nanomolar range) suggests potential for significant tumor growth inhibition. Compound 17c has shown moderate oral bioavailability.
Cabozantinib c-Met, VEGFR2, AXL, RETHCT116 Xenograft30 mg/kg, dailySignificant tumor growth inhibition. In patient-derived xenograft (PDX) models of colorectal cancer, Cabozantinib demonstrated superior tumor growth inhibition compared to regorafenib.[1][2]
UNC2025 Mer, Flt3Leukemia Xenograft50 or 75 mg/kg, once dailyDose-dependent reduction in tumor burden and a two-fold increase in median survival in acute lymphoblastic and myeloid leukemia models.[3][4]

Experimental Protocols

The following methodologies are standard for evaluating the in-vivo efficacy of anti-cancer compounds in a colorectal cancer model.

HCT116 Xenograft Model Protocol

A common protocol for establishing and utilizing an HCT116 xenograft model in immunodeficient mice is as follows:

  • Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A with 10% FBS) until they reach the exponential growth phase.

  • Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice (typically 6-8 weeks old), are used as hosts for the tumor cells.

  • Tumor Cell Implantation: A suspension of HCT116 cells (typically 1 x 10⁷ cells in a solution like Matrigel) is injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, with the volume calculated using the formula: (Length x Width²) / 2.[5]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compounds (e.g., this compound derivatives) and comparator drugs (e.g., Cabozantinib) are administered according to a predetermined schedule, dosage, and route (e.g., oral gavage, intraperitoneal injection). The control group typically receives a vehicle solution.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Other metrics may include tumor weight at the end of the study and overall survival.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for the featured this compound derivatives is the dual inhibition of the Mer and c-Met signaling pathways.

Mer/c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival. Aberrant activation of this pathway is a key driver in many cancers. Similarly, Mer kinase is involved in cell survival and proliferation. Dual inhibition of these pathways can lead to a synergistic anti-tumor effect.

Mer_cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds Gas6 Gas6 Mer Mer Receptor Gas6->Mer Binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Metastasis Metastasis cMet->Metastasis Angiogenesis Angiogenesis cMet->Angiogenesis Mer->PI3K_AKT STAT STAT Pathway Mer->STAT Aniline_Derivative This compound Derivative Aniline_Derivative->cMet Inhibits Aniline_Derivative->Mer Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation STAT->Survival

Caption: The Mer/c-Met signaling pathway and its inhibition.

Experimental Workflow

The preclinical evaluation of these novel inhibitors follows a structured workflow from initial screening to in-vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In-Vitro Evaluation cluster_in_vivo In-Vivo Efficacy Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, HCT116, HepG2) Kinase_Assay->Cell_Proliferation Promising Candidates Migration_Apoptosis Migration & Apoptosis Assays Cell_Proliferation->Migration_Apoptosis PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Migration_Apoptosis->PK_Studies Lead Compound Xenograft_Model HCT116 Xenograft Model Establishment PK_Studies->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study

Caption: Preclinical evaluation workflow for novel kinase inhibitors.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. However, achieving selectivity across the highly conserved human kinome remains a significant challenge. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative cross-reactivity analysis of GSK8612, a highly selective aminopyrimidine-based inhibitor of TANK-binding kinase 1 (TBK1), with other well-established kinase inhibitors, Dasatinib and Ponatinib, which also feature heterocyclic cores. The experimental data presented herein is compiled from publicly available resources to serve as a framework for evaluating the selectivity of novel kinase inhibitors.

Comparative Kinase Inhibition Profile

To objectively compare the selectivity of these compounds, data from comprehensive KINOMEscan™ screens are presented. This assay quantifies the binding of a compound to a large panel of kinases, with results reported as "percent of control" (% Control), where a lower percentage indicates a stronger binding interaction.

Table 1: Cross-Reactivity Profile of GSK8612 at 1 µM

Kinase Target% Control
TBK1 (Primary Target) <10
IKKε>50
AAK1>50
BMP2K>50
MARK3>50
NUAK1>50
STK17B>50
Data is representative of publicly available information for GSK8612, a highly selective TBK1 inhibitor.[1][2]

Table 2: Comparative Cross-Reactivity of Dasatinib and Ponatinib at 100 nM

Kinase TargetDasatinib (% Control)Ponatinib (% Control)
ABL1 (Primary Target) <1 <1
SRC <1 5.4
LCK<1-
LYN<1-
YES1<1-
KIT1.513
PDGFRA2.51.2
PDGFRB1.8-
VEGFR281.5
FGFR1292
Data is illustrative and compiled from publicly available KINOMEscan™ datasets.

Experimental Protocols

A standardized and widely accepted method for determining the cross-reactivity profile of kinase inhibitors is the KINOMEscan™ competition binding assay.

KINOMEscan™ Competition Binding Assay Protocol

The KINOMEscan™ assay platform utilizes a competitive binding assay to quantify the interactions of a test compound against a large panel of human kinases.[3]

1. Reagents and Materials:

  • Test Compounds (e.g., GSK8612, Dasatinib, Ponatinib) dissolved in DMSO.

  • Kinase Panel: A comprehensive collection of purified, DNA-tagged human kinases.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support.

  • Binding Buffer.

  • Wash Buffer.

  • Elution Buffer.

  • qPCR reagents.

2. Assay Procedure:

  • A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared in the binding buffer.

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The unbound components are removed by washing.

  • The kinase bound to the solid support is eluted.

3. Quantification:

  • The amount of the eluted DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR). The amount of detected kinase is inversely proportional to the binding affinity of the test compound.

4. Data Analysis:

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control (% Control).

  • A lower % Control value signifies a stronger interaction between the test compound and the kinase.

Visualizing Workflows and Pathways

To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow KINOMEscan™ Experimental Workflow prep Prepare Assay Components: - DNA-tagged Kinase - Immobilized Ligand - Test Compound incubate Incubate to Equilibrium prep->incubate Binding Reaction wash Wash to Remove Unbound Components incubate->wash elute Elute Bound Kinase wash->elute qpcr Quantify Kinase via qPCR elute->qpcr analyze Data Analysis (% Control vs. DMSO) qpcr->analyze

A representative workflow for the KINOMEscan™ assay.

G cluster_pathway Simplified TBK1 Signaling Pathway stimulus Viral Infection / Cytosolic DNA sting STING Activation stimulus->sting tbk1 TBK1 Activation sting->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 dimer IRF3 Dimerization & Nuclear Translocation irf3->dimer ifn Type I Interferon (IFN-β) Production dimer->ifn inhibitor GSK8612 inhibitor->tbk1 Inhibition

Inhibition of the TBK1 signaling pathway by GSK8612.

Conclusion

This guide provides a comparative analysis of the cross-reactivity profiles of the aminopyrimidine-based inhibitor GSK8612 and the multi-kinase inhibitors Dasatinib and Ponatinib. The presented data underscores the importance of comprehensive kinome screening in the development of selective kinase inhibitors. GSK8612 demonstrates a highly selective profile for its primary target, TBK1, with minimal off-target interactions at the tested concentration. In contrast, Dasatinib and Ponatinib exhibit broader activity across multiple kinase families. The detailed experimental protocol for the KINOMEscan™ assay provides a foundational understanding of how such selectivity data is generated, enabling researchers to design and interpret their own cross-reactivity profiling studies. This data-driven approach is essential for the development of next-generation kinase inhibitors with improved therapeutic windows and reduced off-target toxicities.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(2-Methylpyrimidin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-(2-Methylpyrimidin-4-yl)aniline, a key intermediate in pharmaceutical development. Ensuring the purity of this compound is critical for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data for various analytical techniques, and offers a logical framework for selecting the most appropriate method for purity assessment.

Introduction to Purity Validation

The validation of a synthesized compound's purity is a fundamental requirement in drug development and chemical research. Impurities can arise from various sources, including residual starting materials, byproducts of the synthesis, and degradation products. These impurities can potentially impact the biological activity and safety profile of the final drug product. Therefore, robust and reliable analytical methods are essential to detect and quantify any impurities present in the synthesized this compound.

This guide focuses on a multi-technique approach to purity validation, comparing the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the analytical throughput.

Data Presentation: A Comparative Analysis

To illustrate the comparative performance of the primary analytical techniques, this section presents hypothetical yet realistic data for the purity analysis of a synthesized batch of this compound. The comparison includes the analysis of the main compound and two potential alternatives: a slightly impure batch of the same compound and a structural isomer, 5-(2-Methylpyrimidin-4-yl)aniline, which could be a potential process-related impurity.

Table 1: Purity Assessment of this compound and Alternatives

Analytical TechniqueAnalytePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC-UV Synthesized Batch 199.80.01%0.03%High resolution, excellent for non-volatile impurities, robust and reproducible.Requires reference standards for impurity identification.
Impure Batch98.50.01%0.03%
5-(2-Methylpyrimidin-4-yl)aniline (Isomer)N/A0.01%0.03%
GC-MS Synthesized Batch 199.70.005%0.015%High sensitivity, excellent for volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds.[1]
Impure Batch98.40.005%0.015%
5-(2-Methylpyrimidin-4-yl)aniline (Isomer)N/A0.005%0.015%
qNMR (¹H NMR) Synthesized Batch 199.9~0.1%~0.3%Absolute quantification without a specific reference standard of the analyte, provides structural confirmation.[2][3][4][5]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Impure Batch98.6~0.1%~0.3%
5-(2-Methylpyrimidin-4-yl)aniline (Isomer)N/A~0.1%~0.3%

Note: The presented data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of substituted anilines and pyrimidines and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and separate it from potential impurities using a stability-indicating HPLC method.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Identify and quantify impurities by comparing their retention times and responses to those of known impurity standards, if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation: A GC system coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 40-400 amu

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.[2][3][4][5]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized sample and a high-purity internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for the purity validation of this compound.

G cluster_workflow Purity Validation Workflow start Synthesized This compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms qnmr qNMR Analysis start->qnmr data_analysis Data Analysis and Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report

Caption: Experimental workflow for the purity validation of this compound.

G cluster_decision Analytical Method Selection question1 Need for structural information of impurities? question2 Are impurities volatile? question1->question2 No lcms Consider LC-MS question1->lcms Yes question3 Need for absolute quantification without specific standard? question2->question3 No gcms Use GC-MS question2->gcms Yes hplc Use HPLC question3->hplc No qnmr Use qNMR question3->qnmr Yes

Caption: Decision tree for selecting an analytical technique for purity assessment.

G cluster_impurities Potential Impurity Relationships target This compound (Target Compound) starting_material Starting Materials (e.g., 3-aminobenzonitrile, acetamidine) starting_material->target Leads to isomer Isomeric Impurity (e.g., 5-(2-Methylpyrimidin-4-yl)aniline) isomer->target Co-elutes with/interferes with byproduct Reaction Byproducts byproduct->target Forms alongside degradation Degradation Products (from forced degradation) degradation->target Forms from

Caption: Logical relationships of potential impurities to the target compound.

References

Comparative Cytotoxicity of Anilinopyrimidine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific cytotoxic data for 3-(2-Methylpyrimidin-4-yl)aniline on cell lines is not publicly available. This guide provides a comparative analysis of the cytotoxicity of structurally related anilinopyrimidine and aminopyrimidine derivatives to offer insights into the potential biological activity of this class of compounds. The data presented here is based on published experimental findings for analogous compounds.

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic potential of anilinopyrimidine derivatives against various cancer cell lines.

Data Presentation: Comparative Cytotoxicity of Anilinopyrimidine Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anilinopyrimidine derivatives against several human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
2-Anilinopyrimidine Derivatives Compound 5aMCF-73.84[1]
Compound 3fMCF-76.08[1]
Compound 5dMCF-78.72[1]
Compound 3bMCF-710.21[1]
Compound 5aHepG27.84[1]
Compound 3fHepG28.18[1]
Compound 5dHepG211.72[1]
Compound 3bHepG218.85[1]
Compound 5mHeLa9.83[1]
Aminopyrimidine Hybrids Compound 10bMCF-731.8 ± 2.0[2]
Compound 6cMCF-737.7 ± 3.6[2]
Quinazoline-based Pyrimidodiazepines Compound 14gHCT-1160.622–1.81[3]
Compound 14gMCF70.622–1.81[3]
Pyrazolo[3,4-d]pyrimidin-4-yloxy Derivatives Compound 4A549, MCF-7, HT-295.36-9.09[4]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates Compound 2MCF-70.013[5]
Compound 2MDA-MB-2310.056[5]

MCF-7: Breast adenocarcinoma; HepG2: Hepatocellular carcinoma; HeLa: Cervical adenocarcinoma; HCT-116: Colorectal carcinoma; A549: Lung carcinoma; MDA-MB-231: Breast adenocarcinoma.

Experimental Protocols: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6][7][8] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[7]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analog or test compound

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the different concentrations of the test compound. Control wells with untreated cells and blank wells with medium only are also included.[9]

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours, or until a purple precipitate is visible.[9]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[9] The plate is then gently agitated on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: The absorbance is measured on a multi-well spectrophotometer at a wavelength of 570 nm.[10] A reference wavelength of around 630 nm can be used to reduce background noise.[6]

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, A549, HT-29) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding incubation1 3. Incubation (24h for attachment) seeding->incubation1 compound_prep 4. Prepare Compound Dilutions treatment 5. Treat Cells with Compound compound_prep->treatment incubation2 6. Incubation (24h, 48h, or 72h) treatment->incubation2 mtt_addition 7. Add MTT Reagent incubation3 8. Incubation (2-4h) mtt_addition->incubation3 solubilization 9. Solubilize Formazan incubation3->solubilization read_absorbance 10. Read Absorbance (570 nm) calc_viability 11. Calculate % Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Signaling_Pathway cluster_kinase Kinase Inhibition cluster_cellular_effects Cellular Effects cluster_outcome Outcome Anilinopyrimidine Anilinopyrimidine Derivatives CDK Cyclin-Dependent Kinases (CDKs) Anilinopyrimidine->CDK Inhibit EGFR Epidermal Growth Factor Receptor (EGFR) Anilinopyrimidine->EGFR Inhibit CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest EGFR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ReducedProliferation Reduced Cell Proliferation Apoptosis->ReducedProliferation

Caption: General signaling pathway for the anticancer activity of anilinopyrimidine derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.